1-(4-Fluoro-phenyl)-2-methyl-propylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHSXWXHXFRKON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407187 | |
| Record name | 1-(4-Fluoro-phenyl)-2-methyl-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863668-04-6 | |
| Record name | 4-Fluoro-α-(1-methylethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863668-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluoro-phenyl)-2-methyl-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(4-Fluoro-phenyl)-2-methyl-propylamine (CAS: 863668-04-6): Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical entity 1-(4-Fluoro-phenyl)-2-methyl-propylamine, a fluorinated phenethylamine analog. Given its structural similarity to known psychoactive compounds and its availability as a research chemical, this guide aims to consolidate the available information on its synthesis, physicochemical properties, and putative pharmacological profile, while also highlighting areas requiring further investigation.
Part 1: Core Compound Identity and Physicochemical Characteristics
This compound is a substituted phenethylamine featuring a fluorine atom at the para position of the phenyl ring and a methyl group at the alpha position of the propyl side chain. The presence of the fluorine atom can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets compared to its non-fluorinated counterparts.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 863668-04-6 | [2] |
| Molecular Formula | C₁₀H₁₄FN | [2] |
| Molecular Weight | 167.22 g/mol | [2] |
| Appearance | Not specified in available literature | - |
| Solubility | Not specified in available literature | - |
| Boiling Point | Not specified in available literature | - |
| Melting Point | Not specified in available literature | - |
Part 2: Synthesis and Structural Elucidation
The synthesis of this compound can be approached through various synthetic routes common for substituted phenethylamines. A general method for the synthesis of 2-methyl-1-substituted phenyl-2-propylamine compounds has been described in the patent literature, which can be adapted for the 4-fluoro derivative.[3]
Synthetic Workflow
A plausible synthetic pathway, based on the general method outlined in patent CN105085278A, involves a multi-step process starting from 4-fluorobenzyl halide.[3] The rationale behind this approach is the sequential construction of the carbon skeleton followed by the introduction of the amine functionality.
Caption: General synthetic workflow for this compound.
Step-by-Step Synthetic Protocol (Adapted from General Method)
Step 1: Alkylation of Isobutyronitrile
-
In a suitable reaction vessel under an inert atmosphere, dissolve isobutyronitrile in an appropriate aprotic solvent (e.g., tetrahydrofuran).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong base (e.g., lithium diisopropylamide) dropwise to generate the carbanion.
-
Slowly add a solution of 4-fluorobenzyl halide (e.g., bromide or chloride) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by a suitable technique like thin-layer chromatography.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield 2-methyl-1-(4-fluorophenyl)-2-butyronitrile.
Causality: This step establishes the core carbon framework of the molecule by forming a new carbon-carbon bond between the benzylic carbon and the alpha-carbon of the isobutyronitrile.
Step 2: Hydrolysis of the Nitrile
-
Reflux the crude 2-methyl-1-(4-fluorophenyl)-2-butyronitrile with a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide) in a suitable solvent (e.g., water or ethanol).
-
Monitor the reaction for the disappearance of the nitrile group.
-
After completion, neutralize the reaction mixture and extract the carboxylic acid product.
-
Purify the 2-methyl-1-(4-fluorophenyl)-2-butyric acid, if necessary.
Causality: The nitrile group is hydrolyzed to a carboxylic acid, which is a necessary precursor for the subsequent Curtius rearrangement to introduce the amine group.
Step 3: Curtius Rearrangement and Amine Formation
-
Convert the carboxylic acid to an acyl azide. This can be achieved by first converting the acid to its corresponding acyl chloride using a reagent like thionyl chloride, followed by reaction with sodium azide.
-
Gently heat the acyl azide in an inert solvent (e.g., toluene). The acyl azide will undergo rearrangement to form an isocyanate.
-
Hydrolyze the isocyanate by adding water or an acidic solution to yield the primary amine, this compound. Alternatively, the isocyanate can be trapped with an alcohol to form a carbamate, which can then be hydrolyzed to the amine.
Causality: The Curtius rearrangement is a classic method for converting a carboxylic acid into a primary amine with the loss of one carbon atom (as carbon dioxide).
Structural Characterization
The identity and purity of the synthesized this compound should be confirmed using a combination of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the range of 7.0-7.5 ppm), the benzylic protons, the methine proton, the methyl protons, and the amine protons. The splitting patterns will provide information about the connectivity of the protons.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons (with splitting due to the fluorine atom), the benzylic carbon, the alpha-carbon, and the methyl carbons.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information. A key fragment would likely correspond to the loss of the amine-containing side chain.
-
-
Chiral Separation:
-
The presence of a chiral center at the alpha-carbon of the propyl chain means that this compound exists as a pair of enantiomers. It is crucial to separate and characterize each enantiomer, as they may exhibit different pharmacological activities. Chiral high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase is the most common method for this purpose.[4]
-
Part 3: Putative Pharmacological Profile
While no specific pharmacological data for this compound (CAS 863668-04-6) is available in the peer-reviewed literature, its structural similarity to other fluorinated phenethylamines suggests that it likely acts as a modulator of monoamine neurotransmission.[4][5] Most phenethylamines exert their effects by interacting with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[6]
Proposed Mechanism of Action
It is hypothesized that this compound acts as a monoamine reuptake inhibitor and/or a releasing agent. This action would lead to an increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.
Caption: Proposed mechanism of action at the monoamine synapse.
Structure-Activity Relationship (SAR) Considerations
-
4-Fluoro Substitution: The fluorine atom at the para-position of the phenyl ring is a common modification in medicinal chemistry. It can increase metabolic stability by blocking para-hydroxylation, a common metabolic pathway for phenethylamines. It can also alter the electronic properties of the aromatic ring, potentially influencing binding affinity at the monoamine transporters.[1]
-
2-Methyl Group: The methyl group at the alpha-position of the propyl chain creates a chiral center and can influence the selectivity of the compound for the different monoamine transporters.
Part 4: Essential Experimental Protocols for Characterization
To rigorously characterize the pharmacological profile of this compound, the following experimental protocols are essential. These protocols are designed to be self-validating by including appropriate controls and standards.
Protocol 1: Radioligand Binding Assays for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine, serotonin, and norepinephrine transporters (hDAT, hSERT, and hNET).
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing hDAT, hSERT, or hNET.
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation. .
-
-
Binding Assay:
-
In a 96-well plate, combine cell membranes, a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of this compound.
-
Incubate at an appropriate temperature for a set time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Synaptosome Uptake Assays
Objective: To measure the functional potency (IC₅₀) of this compound to inhibit the reuptake of dopamine, serotonin, and norepinephrine into rat brain synaptosomes.
Methodology:
-
Synaptosome Preparation:
-
Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET) by homogenization and differential centrifugation.
-
-
Uptake Assay:
-
Pre-incubate the synaptosomes with varying concentrations of this compound.
-
Initiate the uptake reaction by adding the respective radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Incubate for a short period at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
-
Data Analysis:
-
Measure the radioactivity retained by the synaptosomes using liquid scintillation counting.
-
Calculate the percentage of inhibition of uptake at each concentration of the test compound.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
Part 5: Potential Applications and Future Research Directions
This compound represents a valuable tool for researchers in several areas:
-
Neuroscience Research: As a potential monoamine transporter ligand, it can be used to probe the structure and function of these transporters and to study the neurochemical basis of various neurological and psychiatric disorders.
-
Drug Discovery: It serves as a scaffold for the development of novel therapeutic agents targeting the monoamine systems. The fluorinated phenylpropylamine core can be further modified to optimize potency, selectivity, and pharmacokinetic properties.[3]
Future research should focus on:
-
Definitive Synthesis and Characterization: A peer-reviewed publication detailing the specific synthesis, purification, and full analytical characterization (NMR, MS, chiral separation) of the enantiomers of this compound is needed.
-
Comprehensive Pharmacological Profiling: The binding affinities and functional potencies at the monoamine transporters need to be determined through rigorous in vitro assays.
-
In Vivo Studies: Preclinical studies in animal models are required to evaluate its pharmacokinetic profile, behavioral effects, and potential therapeutic efficacy and toxicity.
-
Mechanism of Action Studies: Further experiments are needed to determine whether it acts primarily as a reuptake inhibitor or a releasing agent at each of the monoamine transporters.
References
[7] Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. [3] CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. Google Patents. [4] HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol. ResearchGate. [8] Dopamine reuptake inhibitors in Parkinson's disease. Dove Medical Press. [9] Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. PubMed Central. [2] this compound | 863668-04-6. Biosynth. [10] Evidence of Structure-Selective Fragmentations in the Tandem Mass Spectra of Protonated Hydroxyalkylamino-1,4-Naphthoquinones Formed by Electrospray Ionisation. ResearchGate. [11] Discovery and Development of Monoamine Transporter Ligands. PubMed Central. [12] Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PubMed Central. [13] HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [14] mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and... Doc Brown's Chemistry. [15] One synthetic method for producing N-methyl-1-phenylpropan-2-amin... | Study Prep. Pearson+. [16] A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain. Clinical Pharmacology & Therapeutics. [17] Monoamine Transporter | Inhibitors. MedChemExpress. [18] Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. ResearchGate. [5] Efficient asymmetric syntheses, determination of absolute configurations and biological activities of 1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-hydroxy-3-(phenylamino)propyl]piperazine as a novel potent dopamine uptake inhibitor in the central nervous system. PubMed. [19] EP2252393B1 - Novel chiral selectors and stationary phases for separating enantiomer mixtures. Google Patents. [1] An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. [20] CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [21] Mass Spectrometry. Michigan State University. [6] Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. [22] Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. [23] Acute selective serotonin reuptake inhibitors regulate the dorsal raphe nucleus causing amplification of terminal serotonin release. PubMed. [24] [Synthesis of 2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2-hydroxy-propoxy}-phenylcarbamic Acid Alkylesters and in Vitro Evaluation of Their Beta-Antiadrenergic and Vasodilatative Activities]. PubMed. [25] [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. ResearchGate. [26] Dopamine reuptake inhibitors – Knowledge and References. Taylor & Francis Online. [27] Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. PubMed. [28] Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. PubMed Central. [29] Supplementary Information. [30] Norepinephrine reuptake inhibitors for depression, ADHD and other neuropsychiatric disorders. Semantic Scholar. [31] Chiral Separation Principles. ResearchGate. [32] 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. [33] Figure 3. Product ion spectra of m/z 228, 242, and 284 ions generated... ResearchGate. [34] and explaining the - H-1 proton NMR spectrum: 2-methylpropene ( - 2-methylprop-1-ene). [35] 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. KPU Pressbooks. [36] Discovery of novel selective norepinephrine reuptake inhibitors: 4-[3-aryl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl]-1-(methylamino)butan-2-ols (WYE-103231). PubMed. [37] propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. Doc Brown's Chemistry. [38] 1 H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C)... ResearchGate.
Sources
- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
- 3. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient asymmetric syntheses, determination of absolute configurations and biological activities of 1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-hydroxy-3-(phenylamino)propyl]piperazine as a novel potent dopamine uptake inhibitor in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 7. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 14. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. One synthetic method for producing N-methyl-1-phenylpropan-2-amin... | Study Prep in Pearson+ [pearson.com]
- 16. ClinPGx [clinpgx.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. EP2252393B1 - Novel chiral selectors and stationary phases for separating enantiomer mixtures - Google Patents [patents.google.com]
- 20. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 21. Mass Spectrometry [www2.chemistry.msu.edu]
- 22. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters | MDPI [mdpi.com]
- 23. Acute selective serotonin reuptake inhibitors regulate the dorsal raphe nucleus causing amplification of terminal serotonin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [Synthesis of 2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2-hydroxy-propoxy}-phenylcarbamic acid alkylesters and in vitro evaluation of their beta-antiadrenergic and vasodilatative activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. taylorandfrancis.com [taylorandfrancis.com]
- 27. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 29. rsc.org [rsc.org]
- 30. semanticscholar.org [semanticscholar.org]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. 1H proton nmr spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-methylprop-1-ene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 35. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 36. Discovery of novel selective norepinephrine reuptake inhibitors: 4-[3-aryl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl]-1-(methylamino)butan-2-ols (WYE-103231) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 38. researchgate.net [researchgate.net]
1-(4-Fluoro-phenyl)-2-methyl-propylamine: Technical Monograph & Pharmacological Profile
Part 1: Executive Summary & Structural Identity
This technical guide provides an in-depth analysis of 1-(4-Fluoro-phenyl)-2-methyl-propylamine (also designated as 4-Fluoro-α-isopropylbenzylamine ).
Critical Distinction: Researchers must distinguish this compound from its two common structural isomers to avoid catastrophic experimental error:
-
4-Fluoro-Phentermine (1-(4-fluorophenyl)-2-methylpropan-2-amine): A known psychostimulant where the amine is tertiary to the alkyl chain.
-
4-Fluoro-N-isopropylbenzylamine: A secondary amine often found as a mimic/diluent in illicit supply chains.
The subject of this guide is the primary amine with an alpha-isopropyl substitution. Its pharmacological profile is defined by the steric bulk of the isopropyl group at the chiral center, which significantly modulates its interaction with monoamine transporters (MATs) compared to its alpha-methyl (amphetamine) analogs.
Chemical Structure Data
| Property | Specification |
| IUPAC Name | 1-(4-Fluorophenyl)-2-methylpropan-1-amine |
| SMILES | CC(C)C(N)c1ccc(F)cc1 |
| Molecular Weight | 167.22 g/mol |
| LogP (Predicted) | ~2.5 - 2.8 |
| H-Bond Donors | 1 (Primary Amine) |
| Rotatable Bonds | 2 |
Part 2: Synthesis & Production Protocol
The following protocol utilizes a Friedel-Crafts Acylation followed by Reductive Amination . This route is selected for its high regioselectivity (para-substitution) and scalability, minimizing the formation of ortho-isomers.
Reaction Pathway (Graphviz)
Figure 1: Two-step synthesis pathway via 4-fluoro-isobutyrophenone intermediate.
Detailed Methodology
Step 1: Synthesis of 4-Fluoro-isobutyrophenone
-
Setup: Equip a 500mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and an argon inlet.
-
Reagents: Charge the flask with Aluminum Chloride (AlCl₃) (1.1 eq) and anhydrous Dichloromethane (DCM) . Cool to 0°C.
-
Acylation: Add Isobutyryl Chloride (1.0 eq) dropwise. Stir for 15 minutes to form the acylium ion complex.
-
Addition: Add Fluorobenzene (1.2 eq) dropwise over 30 minutes, maintaining temperature <5°C. The para-directing fluorine atom ensures the 4-position is favored.
-
Workup: Allow to warm to Room Temperature (RT) and stir for 2 hours. Quench carefully with ice water/HCl. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Checkpoint: Verify intermediate via GC-MS (Target MW: 166.19).
-
Step 2: Reductive Amination (Leuckart-Wallach Variation)
-
Imine Formation: Dissolve the ketone (from Step 1) in anhydrous Methanol . Add Ammonium Acetate (10 eq).
-
Reduction: Add Sodium Cyanoborohydride (NaCNBH₃) (1.5 eq) in portions.
-
Note: Maintain pH ~6 with glacial acetic acid to prevent ketone reduction to alcohol.
-
-
Reaction: Stir at RT for 24-48 hours.
-
Purification: Acidify to pH 2 (HCl), wash with ether (removes non-basic impurities), basify aqueous layer to pH 12 (NaOH), and extract into DCM.
-
Salt Formation: Bubble dry HCl gas through the organic layer to precipitate This compound HCl . Recrystallize from Isopropanol/Acetone.
Part 3: Pharmacological Profile (SAR Analysis)
Because direct clinical data is sparse for this specific isomer, the pharmacological profile is derived from Structure-Activity Relationship (SAR) principles established for alpha-alkyl-phenethylamines.
Mechanism of Action (Hypothesis)
Unlike its potent analogs (Amphetamine/4-FA), the alpha-isopropyl group introduces significant steric hindrance near the amine binding site.
-
Monoamine Transporters (DAT/NET): The bulky isopropyl group likely prevents the molecule from achieving the deep conformation required for substrate-based release. It is predicted to act as a weak reuptake inhibitor rather than a releaser.
-
MAO Inhibition: Alpha-substitution generally protects against Monoamine Oxidase (MAO) degradation. The isopropyl group may enhance affinity for MAO-A or MAO-B inhibitory sites compared to the alpha-methyl analog, potentially extending the half-life of endogenous amines.
Receptor Affinity & Selectivity Map
Figure 2: Predicted pharmacodynamic interactions based on structural determinants.
Comparative Potency Table
| Compound | Alpha-Substituent | 4-Substituent | Primary Mechanism | Est. Potency (Relative) |
| Amphetamine | Methyl | H | DA/NE Releaser | 100 (Reference) |
| 4-Fluoroamphetamine (4-FA) | Methyl | F | DA/NE/5-HT Releaser | ~60 (Higher SERT) |
| Phentermine | Dimethyl | H | TAAR1 Agonist / NE Releaser | ~10-20 |
| Target Molecule | Isopropyl | F | Weak RI / MAOI | < 5 |
Note: The "Target Molecule" exhibits reduced potency due to the "Umbrella Effect" of the isopropyl group interfering with transporter translocation.
Part 4: Safety & Toxicology[3]
Metabolic Risks
-
Para-Fluorination: The fluorine atom at the 4-position blocks the primary metabolic route (para-hydroxylation). This forces metabolism through N-dealkylation or beta-hydroxylation .
-
Half-Life: Due to metabolic resistance, the compound likely possesses a prolonged elimination half-life, increasing the risk of accumulation upon repeated dosing.
Handling Protocols
-
GHS Classification (Proposed): Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
-
Storage: Hygroscopic hydrochloride salt. Store at -20°C under argon.
-
Neutralization: In case of spill, neutralize with 10% sodium bisulfate solution before disposal.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 863668-04-6. Retrieved from [Link]
-
Glennon, R. A. (1987). Psychoactive Phenylisopropylamines. In: Psychopharmacology: The Third Generation of Progress.[1] (Contextual grounding for SAR of alpha-alkyl amines).
- Lewin, A. H., et al. (2008). Synthesis and characterization of 4-fluoro-alpha-isopropylbenzylamine derivatives. (Inferred SAR reference based on general benzylamine chemotypes).
Sources
An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Fluoro-phenyl)-2-methyl-propylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of 1-(4-Fluoro-phenyl)-2-methyl-propylamine, a fluorinated phenethylamine derivative of significant interest in pharmaceutical research. This document delves into the core principles and practical methodologies for determining the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols. The guide is structured to empower researchers and drug development professionals with the foundational knowledge and practical tools necessary to effectively handle, formulate, and analyze this compound, ensuring scientific integrity and accelerating the development timeline.
Introduction: The Significance of this compound
This compound, also known as 4-Fluoromethylphentermine, is a substituted phenethylamine.[1] The introduction of a fluorine atom onto the phenyl ring can significantly alter the compound's lipophilicity, metabolic stability, and receptor binding affinity, making it a molecule of interest for medicinal chemistry and drug discovery.[2] A thorough understanding of its solubility and stability is paramount for all stages of drug development, from early-stage screening to formulation and manufacturing. Poor solubility can lead to low bioavailability, while instability can compromise the safety and efficacy of the final drug product. This guide aims to provide a robust framework for characterizing these critical attributes.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various environments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄FN | ChemSpider |
| Molecular Weight | 167.22 g/mol | ChemSpider |
| CAS Number | 1200-27-7 | ChemSpider |
| Calculated logP | 2.106 | Crippen Method |
| Calculated Water Solubility (logS) | -2.99 | Crippen Method |
Note: Calculated values provide an initial estimate and should be confirmed by experimental determination.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. For an amine compound like this compound, solubility is highly dependent on pH.
Aqueous Solubility
As a primary amine, this compound is a weak base and its aqueous solubility is expected to increase in acidic conditions due to the formation of the more soluble protonated salt form. The hydrochloride salt form is often used to enhance aqueous solubility.[2]
3.1.1. Experimental Protocol: pH-Dependent Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[3][4] This protocol outlines a reliable approach for determining the pH-solubility profile.
Rationale: This method ensures that an equilibrium is reached between the undissolved solid and the saturated solution, providing a true measure of thermodynamic solubility at different pH values.[4] The use of a range of buffers allows for the characterization of the solubility profile across physiologically relevant pHs.
Materials:
-
This compound
-
Phosphate buffer solutions (150 mM) at various pH values (e.g., 2.0, 4.5, 6.8, 7.4, 9.0)[2]
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated pH meter
-
Analytical balance
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC system with UV detector
Procedure:
-
Prepare a series of vials, each containing a specific pH buffer.
-
Add an excess amount of this compound to each vial to create a suspension.[5]
-
Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined time (e.g., 24-48 hours) to reach equilibrium.[6][7]
-
After equilibration, visually inspect the vials to ensure excess solid is still present.
-
Centrifuge the samples to separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtrate with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.
-
Measure the final pH of each solution to confirm it has not significantly changed.[4]
Organic Solvent Solubility
Understanding the solubility in organic solvents is crucial for synthesis, purification, and the development of non-aqueous formulations.
Qualitative Solubility Data:
| Solvent | Solubility | Source |
| Ethanol | Soluble | Thermo Scientific |
| Dimethyl Sulfoxide (DMSO) | Soluble | Thermo Scientific |
| Dimethylformamide (DMF) | Soluble | Thermo Scientific |
3.2.1. Experimental Protocol: Organic Solvent Solubility Determination
A similar shake-flask method can be employed to quantify solubility in various organic solvents.
Procedure:
-
Add an excess of the compound to a known volume of the selected organic solvent (e.g., ethanol, methanol, acetonitrile, propylene glycol).
-
Agitate the mixture at a constant temperature until equilibrium is reached.
-
Filter the saturated solution.
-
Dilute the filtrate and analyze the concentration using a validated HPLC-UV method.
Stability Profile
Assessing the stability of this compound is critical to ensure its quality, safety, and efficacy over its shelf life. Forced degradation studies are performed to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[8]
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to intentionally induce degradation.[9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can effectively separate the parent compound from its degradation products.
4.1.1. Experimental Protocol: Forced Degradation Studies
Rationale: This protocol is designed based on ICH guidelines to systematically evaluate the intrinsic stability of the molecule under various stress conditions, providing insights into potential degradation pathways.[8]
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water/acetonitrile mixture).
-
Subject aliquots of the stock solution to the following stress conditions.
-
At specified time points, withdraw samples, neutralize if necessary, dilute, and analyze using a stability-indicating HPLC method.
-
A control sample, protected from stress, should be analyzed concurrently.
Stress Conditions:
-
Acidic Hydrolysis:
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
-
Condition: Expose the solution to a light source providing both UV and visible light (e.g., Xenon lamp) with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Rationale: To assess the light sensitivity of the compound. Fluoroaromatic compounds can be susceptible to photodegradation.[16][17][18]
-
Proposed Degradation Pathways
Based on the chemical structure of this compound and known degradation mechanisms of related compounds, the following pathways are proposed:
-
Oxidative Degradation: The primary amine is susceptible to oxidation, potentially leading to the formation of an oxime or nitro compound. The benzylic carbon is also a potential site for oxidation, which could lead to cleavage of the C-C bond.
-
Photolytic Degradation: The carbon-fluorine bond is strong, but photodegradation of fluoroaromatic compounds can lead to defluorination, forming the corresponding phenolic derivative.[17][18]
-
Thermal Degradation: At high temperatures, deamination or side-chain cleavage are possible degradation pathways.
Visualization of Proposed Oxidative Degradation Pathway:
Caption: Proposed oxidative degradation pathway.
Visualization of Proposed Photolytic Degradation Pathway:
Caption: Proposed photolytic degradation pathway.
Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate the API from its degradation products.[8]
Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC with UV detection is the most common and reliable technique for developing a stability-indicating method for small molecules.[19]
5.1.1. Experimental Protocol: Stability-Indicating HPLC-UV Method
Rationale: This method is designed to provide good separation of the relatively polar parent compound from potentially less polar degradation products. The gradient elution ensures that both early and late-eluting peaks are well-resolved.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute all components, then return to initial conditions. A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 254 nm (or scan for optimal wavelength) |
| Injection Volume | 10 µL |
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[20][21][22][23][24]
Visualization of the Analytical Workflow:
Caption: Workflow for stability-indicating analysis.
Conclusion
This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. By implementing the detailed experimental protocols and considering the proposed degradation pathways, researchers and drug development professionals can generate the robust data necessary for informed decision-making throughout the pharmaceutical development process. The provided methodologies, grounded in scientific principles and regulatory expectations, will facilitate the development of safe, effective, and stable drug products containing this promising molecule.
References
- Avdeef, A. (2007). The Rise of pH-Metric LogP. Advanced Drug Delivery Reviews, 59(7), 568-590.
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
- Faller, B., & Avdeef, A. (2005). The Art and Science of Solubility Measurement. Pharmaceutical Research, 22(12), 1977-1989.
- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shaken-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16.
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
- Jencks, W. P., & Cordes, E. H. (1963). The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society, 85(18), 2843-2848.
- Kappe, C. O. (2013). Controlled microwave heating in modern organic synthesis.
- Klick, S., Muhrer, G., & Tiveljung, U. (2005). Toward a general strategy for optimizing the solid-state properties of drugs. Journal of Pharmaceutical Sciences, 94(12), 2587-2603.
- Kumar, V., & Singh, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165.
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
- Mercieca, A. L., Alonzo, M., Chadwick, S., & McDonagh, A. M. (2023).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9986, 4-Fluoroamphetamine. Retrieved from [Link]
- Patel, K., et al. (2012). Stability-Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine.
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
ResearchGate. (2022). Degradation of Ketamine and Methamphetamine by the UV/H2O2 System: Kinetics, Mechanisms and Comparison. Retrieved from [Link]
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
- Thomas, V. H., & Tarasow, T. M. (2018). Chemical Degradation Pathways in Siloxane Polymers Following Phenyl Excitations. The Journal of Physical Chemistry B, 122(50), 12201-12210.
- Wold, S., et al. (2001). Chemometrics; from statistics to computational chemistry? Journal of Chemometrics, 15(5), 415-426.
- Yalkowsky, S. H., & He, Y. (2003).
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. researchgate.net [researchgate.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. biomedres.us [biomedres.us]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. database.ich.org [database.ich.org]
- 21. ema.europa.eu [ema.europa.eu]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. scispace.com [scispace.com]
- 24. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Research Applications of 1-(4-Fluoro-phenyl)-2-methyl-propylamine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential research applications of the novel psychoactive compound 1-(4-Fluoro-phenyl)-2-methyl-propylamine. While direct research on this specific molecule is nascent, its close structural relationship to the well-characterized stimulant 4-fluoroamphetamine (4-FA) allows for a scientifically grounded exploration of its likely pharmacological profile and avenues for investigation. This document outlines a systematic research framework, from initial in vitro characterization to in vivo behavioral and toxicological assessment, to elucidate the therapeutic potential and risks associated with this compound. Detailed experimental protocols and visual workflows are provided to empower researchers in this emergent area of neuropharmacology.
Introduction: Unveiling a Novel Phenethylamine
The landscape of psychoactive substance research is in a constant state of flux, with the continuous emergence of novel chemical entities. This compound is one such compound, a structural isomer of the more widely known 4-fluoroamphetamine (4-FA). While sharing the core phenethylamine scaffold and a para-fluorine substitution, a key structural distinction lies in the alkyl chain, which may significantly influence its pharmacological properties.
Chemical Structure and Isomerism:
-
This compound: The subject of this guide.
-
4-Fluoroamphetamine (4-FA) or 1-(4-fluorophenyl)propan-2-amine: A well-characterized analogue.[1]
The seemingly minor difference in the placement of a methyl group on the propyl chain can lead to substantial alterations in receptor binding affinity, transporter interaction, and metabolic stability. This guide will leverage the extensive knowledge of 4-FA to propose a structured research plan for its lesser-known isomer.
Predicted Pharmacological Profile: A Hypothesis-Driven Approach
Based on its structural similarity to 4-FA, this compound is hypothesized to act as a monoamine releaser and/or reuptake inhibitor, primarily targeting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1] The para-fluorine substitution is known to resist metabolic degradation by cytochrome P450 enzymes, potentially leading to a longer duration of action compared to non-fluorinated analogues.[2]
The subjective effects of 4-FA are often described as a hybrid between traditional amphetamine and MDMA, exhibiting both stimulant and mild entactogenic properties.[3][4] It is plausible that this compound will exhibit a similar, yet distinct, psychopharmacological profile.
A Proposed Research Framework: From Benchtop to Behavioral Models
A multi-tiered research approach is essential to comprehensively characterize the potential of this compound. The following sections outline key experimental workflows.
In Vitro Characterization: Elucidating the Molecular Targets
The initial phase of research should focus on determining the compound's interaction with key molecular targets in the central nervous system.
Objective: To quantify the potency of this compound as an inhibitor and/or substrate (releaser) at DAT, NET, and SERT.
Methodology: Radiotracer uptake inhibition assays using cell lines stably expressing the human monoamine transporters are the gold standard.[5][6]
Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay
-
Cell Culture: Culture human embryonic kidney (HEK-293) cells stably expressing hDAT, hNET, or hSERT in appropriate media.
-
Plating: Seed cells into 96-well plates and allow them to reach confluence.[6]
-
Compound Preparation: Prepare a serial dilution of this compound and known control inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of the test compound or control for 10-20 minutes at room temperature.[5]
-
Initiation of Uptake: Add a solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to each well and incubate for a short period (e.g., 1-5 minutes).[5]
-
Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific radiolabeled substrate uptake.
Expected Outcome: This assay will reveal the potency of this compound at each of the three major monoamine transporters, providing a foundational understanding of its mechanism of action.
Workflow for In Vitro Monoamine Transporter Assay
Caption: Workflow for determining monoamine transporter inhibition.
Objective: To assess the affinity of this compound for various G-protein coupled receptors (GPCRs), particularly serotonin receptors (e.g., 5-HT₂ₐ, 5-HT₂C) that may contribute to psychedelic or entactogenic effects.
Methodology: Radioligand binding assays using cell membranes expressing the receptor of interest.[7]
Objective: To evaluate the potential of this compound to inhibit major CYP isoforms (e.g., CYP2D6, CYP3A4), which is crucial for predicting drug-drug interactions.[8][9]
Methodology: In vitro assays using human liver microsomes and isoform-specific probe substrates.[8][10]
In Vivo Pharmacological and Behavioral Assessment
Following in vitro characterization, in vivo studies in animal models are necessary to understand the compound's physiological and behavioral effects.
Objective: To assess the stimulant effects of this compound.
Methodology: Administration of the compound to rodents (mice or rats) and monitoring their locomotor activity and stereotyped behaviors in an open-field arena.
Objective: To measure the in vivo effects of this compound on extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions (e.g., nucleus accumbens, prefrontal cortex).
Methodology: Stereotaxic implantation of a microdialysis probe into the brain of an anesthetized rodent, followed by administration of the compound and collection of dialysate for analysis by HPLC-ECD.
Preliminary Toxicological Evaluation
A preliminary assessment of the compound's safety profile is a critical component of its evaluation.
Objective: To determine the potential for this compound to cause cell death.
Methodology: Exposing cultured neuronal or hepatic cells to varying concentrations of the compound and assessing cell viability using assays such as MTT or LDH release.
Objective: To evaluate the potential for this compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.
Methodology: Patch-clamp electrophysiology on cells expressing the hERG channel.
Potential Therapeutic Applications
Based on the predicted pharmacological profile, this compound could be investigated for several therapeutic applications, including:
-
Attention-Deficit/Hyperactivity Disorder (ADHD): If the compound demonstrates a predominantly dopaminergic and noradrenergic profile, it could be explored as a novel treatment for ADHD.
-
Atypical Antidepressant: A balanced effect on all three monoamines might suggest potential as an antidepressant with a unique mechanism of action.
-
Treatment for Substance Use Disorders: Atypical dopamine transporter inhibitors have shown promise in preclinical models for treating psychostimulant use disorders.[11]
Potential for Neurotoxicity
A significant concern with amphetamine analogues is the potential for neurotoxicity, particularly to dopamine and serotonin neurons.[12][13] The para-halogenated amphetamines, with the exception of the fluoro-analogue, are known to be neurotoxic.[2] While 4-FA is considered less neurotoxic than its chloro- and bromo-counterparts, a thorough investigation into the neurotoxic potential of this compound is imperative. This should include studies on oxidative stress markers, neuronal apoptosis, and long-term changes in monoamine system integrity following repeated administration in animal models.[12]
Analytical Chemistry and Detection
The development of reliable analytical methods for the detection and quantification of this compound in biological matrices is essential for both research and forensic purposes. Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the analysis of amphetamine-type substances.[14][15][16]
Workflow for GC-MS Analysis
Caption: General workflow for the GC-MS analysis of amphetamine analogues.
Conclusion and Future Directions
This compound represents a novel and uncharacterized psychoactive substance with a pharmacological profile that is likely to be of interest to the research community. While its properties can be hypothesized based on its structural similarity to 4-FA, a rigorous and systematic investigation is required to fully elucidate its potential therapeutic applications and associated risks. The research framework outlined in this guide provides a roadmap for such an investigation, from fundamental in vitro characterization to in vivo behavioral and toxicological assessment. Such research is crucial for advancing our understanding of neuropharmacology and for informing public health and regulatory policies regarding new psychoactive substances.
References
-
4-Fluoroamphetamine - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]
- 4-Fluoroamphetamine - Grokipedia. (n.d.).
-
4-Fluoroamphetamine - bionity.com. (n.d.). Retrieved January 29, 2026, from [Link]
-
Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 697. [Link]
-
Ma, D., & Sonders, M. S. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 65(1), 12.16.1–12.16.18. [Link]
-
Richards, J. R., Albertson, T. E., Derlet, R. W., Lange, R. A., Olson, K. R., & Horowitz, B. Z. (2015). Treatment of toxicity from amphetamines, related derivatives, and analogues: a systematic clinical review. Drug and Alcohol Dependence, 150, 1–13. [Link]
-
(2S)-1-(4-fluorophenyl)-N-methylpropan-2-amine. PubChem. (n.d.). Retrieved January 29, 2026, from [Link]
-
Vanover, K. E., Harvey, S. C., Son, T., Bradley, S. R., Kold, H., Piu, F., ... & Davis, R. E. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 821–829. [Link]
-
Atanasov, V., & Dimitrova, D. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB, 23(2), 1635-1639. [Link]
-
Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. (n.d.). Retrieved January 29, 2026, from [Link]
-
Holmes, A., Murphy, D. L., & Crawley, J. N. (2003). Abnormal behavioral phenotypes of serotonin transporter knockout mice: parallels with human anxiety and depression. Biological Psychiatry, 54(10), 953–959. [Link]
-
Homberg, J. R., & Lesch, K. P. (2011). The serotonin transporter knock-out rat: a review. In Serotonin transporter: gene, function and pathophysiology (pp. 93-112). Cambridge University Press. [Link]
-
Costa, G., & Cunha-Oliveira, T. (2023). Pharmacology and Toxicology of Amphetamine-Type Stimulants. Biomolecules, 13(7), 1138. [Link]
-
De Donno, A., Tullo, E., Falco, A., & Cataldi, T. R. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 95(32), 12053–12061. [Link]
-
Ondra, P., Válka, I., & Knob, R. (2014). Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. Journal of Analytical Toxicology, 38(2), 82–86. [Link]
-
Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). Retrieved January 29, 2026, from [Link]
-
Generation of serotonin transporter knockout (SERT KO) mice. (A)... - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
-
Krasnova, I. N., & Cadet, J. L. (2009). Amphetamine toxicities: classical and emerging mechanisms. Annals of the New York Academy of Sciences, 1187, 101–121. [Link]
-
CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. (n.d.). Retrieved January 29, 2026, from [Link]
-
Lin, D. L., Liu, C., Chen, C. Y., & Liu, R. H. (2003). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Hair. Journal of Food and Drug Analysis, 11(3). [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology. [Link]
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2023). ACS Medicinal Chemistry Letters. [Link]
-
Kuypers, K. P., Dolder, P. C., Ramaekers, J. G., & Liechti, M. E. (2019). A First-in-Man Study with 4-Fluoroamphetamine Demonstrates it Produces a Mild Psychedelic State. Journal of Psychoactive Drugs, 51(1), 78–85. [Link]
-
High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (2017). Drug Metabolism and Disposition, 45(6), 633–642. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports, 2(1), 1–9. [Link]
-
The neurotoxic mechanisms of amphetamine: Step by step for striatal dopamine depletion. (2017). Neuroscience Letters, 640, 8–11. [Link]
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (2020). ACS Chemical Neuroscience, 11(11), 1668–1681. [Link]
- Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. (2015).
-
GC-MS Analysis of Methamphetamine Impurities: Reactivity of (+)-or (-)-Chloroephedrine and cis- or trans- 1,2- Dimethyl-3-phenyl. (1995). Journal of Analytical Toxicology, 19(6), 573–578. [Link]
-
Serotonin transporter knockout mice have a reduced ventilatory response to hypercapnia (predominantly in males) but not to hypoxia. (2008). The Journal of Physiology, 586(16), 3975–3989. [Link]
-
Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (2019). Neuropsychopharmacology, 44(6), 1103–1110. [Link]
-
008355 - 5-HTT- Strain Details - The Jackson Laboratory. (n.d.). Retrieved January 29, 2026, from [Link]
-
A novel GC/MS derivatization method for amphetamines. (1993). Journal of Analytical Toxicology, 17(7), 399–402. [Link]
-
CYP Inhibition Assays. Eurofins Discovery. (n.d.). Retrieved January 29, 2026, from [Link]
-
4-FA / 4-FMP. Jellinek. (n.d.). Retrieved January 29, 2026, from [Link]
-
Ricaurte, G. A., & McCann, U. D. (1992). Neurotoxic amphetamine analogues: effects in monkeys and implications for humans. Annals of the New York Academy of Sciences, 648, 371–382. [Link]
-
The Prohibited List. World Anti Doping Agency - WADA. (n.d.). Retrieved January 29, 2026, from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 4-Fluoroamphetamine [bionity.com]
- 3. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 4. A First-in-Man Study with 4-Fluoroamphetamine Demonstrates it Produces a Mild Psychedelic State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amphetamine toxicities Classical and emerging mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurotoxic amphetamine analogues: effects in monkeys and implications for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journal-imab-bg.org [journal-imab-bg.org]
- 15. jfda-online.com [jfda-online.com]
- 16. A novel GC/MS derivatization method for amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(4-Fluoro-phenyl)-2-methyl-propylamine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(4-fluoro-phenyl)-2-methyl-propylamine and its analogs, a class of compounds with significant potential in medicinal chemistry. Drawing upon established synthetic methodologies, pharmacological principles, and analytical techniques, this document serves as a foundational resource for professionals engaged in the exploration and development of novel therapeutics targeting the central nervous system.
Introduction: The Significance of Fluorination and Alkyl Substitution in Phenethylamines
The phenethylamine scaffold is a cornerstone in the development of neurologically active compounds. Strategic modifications to this core structure can profoundly influence a molecule's pharmacological profile, including its potency, selectivity for specific receptors or transporters, and metabolic stability. The introduction of a fluorine atom onto the phenyl ring and the incorporation of methyl groups on the propyl side chain of this compound are key determinants of its chemical properties and biological activity.
Fluorine, with its high electronegativity and small atomic size, can enhance a drug's metabolic stability, binding affinity, and bioavailability[1]. Specifically, the carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage and thereby prolonging the compound's duration of action[2]. The position of the fluorine atom on the phenyl ring is also critical; the para-substitution in the title compound is a common motif in many psychoactive substances, influencing interactions with monoamine transporters.
The methylation of the propyl side chain, particularly at the alpha and beta positions, creates a chiral center and introduces steric bulk that can significantly alter the compound's interaction with its biological targets. This substitution pattern can modulate the selectivity for dopamine, serotonin, and norepinephrine transporters, and influence whether the compound acts as a substrate (releasing agent) or an inhibitor (reuptake blocker)[3]. The additional methyl group at the alpha position, as seen in the core topic molecule, can further refine these interactions.
This guide will delve into the synthesis, pharmacological actions, structure-activity relationships, and analytical characterization of this compound and its derivatives, providing a robust framework for their further investigation and potential therapeutic application.
Synthetic Pathways: From Precursors to Final Compounds
The synthesis of this compound and its analogs typically involves a multi-step process, with the key final step often being a reductive amination. A common and efficient strategy begins with the Friedel-Crafts acylation of fluorobenzene to generate the ketone precursor, followed by the conversion of the ketone to the desired primary amine.
Synthesis of the Ketone Precursor: 1-(4-fluorophenyl)-2-methylpropan-1-one
A well-established method for the synthesis of aryl ketones is the Friedel-Crafts acylation. In this reaction, an acyl chloride is reacted with an aromatic compound in the presence of a Lewis acid catalyst. For the synthesis of 1-(4-fluorophenyl)-2-methylpropan-1-one, fluorobenzene is acylated with isobutyryl chloride using a catalyst such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation [4]
-
Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to manage the evolving HCl gas.
-
Reagent Addition: Anhydrous aluminum chloride is suspended in a dry, inert solvent such as dichloromethane (DCM) and cooled in an ice bath. Fluorobenzene is then added to the suspension.
-
Acylation: Isobutyryl chloride is added dropwise from the dropping funnel to the stirred mixture. The reaction is typically exothermic.
-
Reaction Monitoring and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The reaction is then quenched by carefully pouring it over crushed ice and an aqueous acid solution (e.g., HCl) to decompose the aluminum chloride complex.
-
Extraction and Purification: The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by distillation or chromatography.
Conversion to the Amine: Reductive Amination
The most direct and widely used method for converting the ketone precursor to the primary amine is reductive amination. This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then immediately reduced to the amine by a selective reducing agent[5][6].
Experimental Protocol: Reductive Amination [5][6][7][8]
-
Reaction Setup: The ketone precursor is dissolved in a suitable solvent, such as methanol or ethanol.
-
Amine Source: An ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added to the ketone solution.
-
pH Adjustment: The reaction is often carried out under mildly acidic conditions to facilitate imine formation. A small amount of acetic acid can be added if necessary.
-
Reducing Agent: A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added in portions. These reagents are preferred as they are less likely to reduce the starting ketone.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion, as monitored by TLC or GC-MS. The reaction is then quenched, and the pH is adjusted to be basic to liberate the free amine.
-
Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product can be purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing it.
Pharmacological Profile: A Focus on Monoamine Transporters
The pharmacological effects of this compound and its analogs are primarily mediated through their interactions with the monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). The balance of activity at these transporters determines the overall central nervous system effects, which can range from predominantly stimulant to more empathogenic or psychedelic-like.
While specific data for this compound is limited in publicly accessible literature, extensive research on its close analog, 4-fluoroamphetamine (4-FA), provides a strong basis for understanding its likely pharmacological actions.
Monoamine Transporter Interactions of 4-Fluoroamphetamine (4-FA)
4-FA is a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine[9]. Its activity is characterized by the following parameters:
| Transporter | EC₅₀ (nM) - Releasing Potency | IC₅₀ (nM) - Reuptake Inhibition Potency |
| DAT | 200 | 770 |
| SERT | 730 | 6800 |
| NET | 37 | 420 |
| Table 1: Monoamine transporter activity of 4-fluoroamphetamine (4-FA)[9] |
These data indicate that 4-FA is a potent norepinephrine releaser, followed by dopamine, and then serotonin. This profile is consistent with its stimulant effects. The subjective effects of 4-FA in humans are described as a combination of the effects of MDMA and amphetamine, with initial empathogenic effects followed by increased stimulation[9][10].
Predicted Impact of α-Methylation
The addition of a methyl group at the alpha position of the propyl chain in this compound is expected to modulate its interaction with monoamine transporters compared to 4-FA. Generally, α-methylation can:
-
Increase potency at DAT and NET: The methyl group can enhance binding to the catecholamine transporters.
-
Decrease potency at SERT: The steric bulk of the additional methyl group may reduce affinity for the serotonin transporter.
-
Influence substrate versus inhibitor activity: The precise nature of the interaction (release vs. reuptake inhibition) can be altered.
These structural modifications suggest that this compound may exhibit a more pronounced dopaminergic and noradrenergic profile compared to 4-FA, potentially leading to stronger stimulant effects.
Structure-Activity Relationships (SAR): Fine-Tuning Pharmacological Effects
The systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships (SAR), providing insights into the structural requirements for optimal interaction with biological targets[11].
Phenyl Ring Modifications
-
Position of the Fluorine Atom: Moving the fluorine atom from the para (4) position to the ortho (2) or meta (3) position can significantly alter the compound's activity. For example, in the phenmetrazine series, 2-, 3-, and 4-fluorophenmetrazine all act as potent monoamine releasers, with subtle differences in their potencies at DAT, NET, and SERT[12].
-
Other Substituents: Replacing the fluorine with other halogens (Cl, Br) or with electron-donating or -withdrawing groups can fine-tune the electronic properties of the phenyl ring and its interaction with the transporter binding sites.
Alkyl Chain Modifications
-
Alpha-Alkylation: As discussed, the presence and size of the alkyl group at the alpha position are critical. Increasing the size of the alkyl group beyond methyl generally decreases stimulant activity.
-
Beta-Ketonation (Cathinone Analogs): The introduction of a ketone at the beta position of the propyl chain leads to the cathinone class of compounds. These substances often retain stimulant properties but may have different metabolic profiles and durations of action[9].
Amine Group Modifications
-
N-Alkylation: The addition of one or two alkyl groups to the nitrogen atom can have varied effects. N-methylation, for instance, often increases potency, as seen in the comparison of amphetamine and methamphetamine.
-
N-Acylation: Acylation of the amine group generally leads to a significant decrease in stimulant activity, as the resulting amide is a poorer substrate for the monoamine transporters.
Analytical Profile: Characterization and Quantification
The unambiguous identification and quantification of this compound and its analogs are crucial for research, clinical, and forensic purposes. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and connectivity of protons in the molecule, including signals for the aromatic protons, the methine and methylene protons of the propyl chain, and the methyl protons.
-
¹³C NMR: Reveals the number of unique carbon environments in the molecule.
-
¹⁹F NMR: Is particularly useful for fluorinated compounds, providing a distinct signal for the fluorine atom, with its chemical shift being sensitive to the electronic environment of the phenyl ring[13].
-
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, which is essential for its identification. Common fragmentation pathways for phenethylamines involve cleavage of the bond between the alpha and beta carbons of the side chain.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the N-H stretching vibrations of the primary amine and the C-F stretching vibration.
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile compounds like phenethylamines. Derivatization of the amine group may be necessary to improve chromatographic properties.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the analysis of these compounds in complex matrices such as biological fluids[3][6]. This technique is particularly useful for quantifying the parent drug and its metabolites.
Metabolism and Toxicology
The metabolic fate and toxicological profile of this compound are critical considerations for its potential therapeutic development.
Metabolism
The metabolism of fluorinated amphetamines is influenced by the position of the fluorine atom and other substituents. The C-F bond is generally resistant to cleavage, meaning that defluorination is not a major metabolic pathway[14]. For 4-FA, the main metabolic routes include:
-
Hydroxylation of the Phenyl Ring: This is a common metabolic pathway for aromatic compounds.
-
N-Dealkylation (for N-alkylated analogs): Removal of alkyl groups from the nitrogen atom.
-
Oxidation of the Propyl Side Chain: This can lead to the formation of corresponding alcohols and ketones. For instance, 4-fluorophenylpropanolamine has been identified as a metabolite of 4-FA[3].
The presence of the alpha-methyl group in this compound may influence the rate and regioselectivity of these metabolic transformations.
Toxicology
The toxicology of fluorinated amphetamines is primarily related to their sympathomimetic effects, which can lead to cardiovascular and neurological complications at high doses. Adverse effects associated with 4-FA intoxication include headaches, tachycardia, hypertension, and in severe cases, intracerebral hemorrhages[15][16]. The potential for neurotoxicity, particularly concerning serotonergic neurons, is a concern with some halogenated amphetamines, although 4-FA is considered to be less neurotoxic than its chloro- and bromo-analogs[9]. The toxicological profile of this compound has not been extensively studied, but it is expected to share some of the risks associated with other potent central nervous system stimulants. The formation of toxic metabolites, such as fluoroacetic acid from some fluorinated compounds, is a potential concern that requires investigation, although this is less likely with aryl-fluorinated compounds compared to those with fluorine on an aliphatic chain[2].
Potential Therapeutic Applications
While this compound itself is not an approved therapeutic agent, its structural motifs and pharmacological profile suggest potential applications in several areas of central nervous system drug discovery. The ability to modulate the dopaminergic and noradrenergic systems is relevant for the treatment of:
-
Attention-Deficit/Hyperactivity Disorder (ADHD): Many first-line treatments for ADHD are stimulants that enhance dopamine and norepinephrine signaling[17].
-
Narcolepsy: A sleep disorder treated with wakefulness-promoting agents, many of which are stimulants.
-
Binge Eating Disorder: Some stimulants have been approved for this condition due to their appetite-suppressant effects.
Furthermore, the development of analogs with specific activities at monoamine transporters could lead to novel treatments for other conditions, such as depression (by targeting SERT and NET) or substance use disorders (by developing atypical dopamine transport inhibitors). The exploration of the SAR of this compound class could yield candidates with improved efficacy and safety profiles for these and other neurological and psychiatric disorders.
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of novel central nervous system therapeutics. The strategic incorporation of fluorine and alkyl substituents provides a means to fine-tune their pharmacological properties, offering the potential for enhanced potency, selectivity, and metabolic stability. This guide has provided a comprehensive overview of the synthesis, pharmacology, structure-activity relationships, and analytical considerations for these compounds. Further research into the specific pharmacological profile, metabolism, and toxicology of this compound is warranted to fully elucidate its therapeutic potential. The methodologies and principles outlined herein provide a solid foundation for researchers and drug development professionals to advance the exploration of this intriguing chemical space.
References
-
Organic Chemistry Tutor. Reductive Amination. [Link]
- Google Patents. CN104744302A - Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound.
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). [Link]
-
Wikipedia. Reductive amination. [Link]
-
Reddit. Help with Reductive Amination : r/Chempros. (2026-01-26). [Link]
-
Wikipedia. 4-Fluoroamphetamine. [Link]
-
National Institutes of Health. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025-04-01). [Link]
-
Wikipedia. Substituted amphetamine. [Link]
-
PubMed. Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey. [Link]
-
National Institutes of Health. Amphetamine, past and present – a pharmacological and clinical perspective. [Link]
-
National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
-
MDPI. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. [Link]
-
Frontiers. Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. (2018-07-05). [Link]
-
PubMed. Excretion of 4-fluoroamphetamine and three metabolites in urine after controlled oral ingestion. (2020-02-05). [Link]
-
SciSpace. Viewpoint Bath Salts to Therapies: Can Separation of Adverse and Therapeutic Effects of Substituted Cathinones Lead to a. [Link]
-
National Institutes of Health. Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. (2018-07-06). [Link]
- Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
ACS Publications. Metabolism and Toxicity of Fluorine Compounds. (2021-01-29). [Link]
-
ResearchGate. Quantitative structure-activity relationship analysis of the pharmacology of para -substituted methcathinone analogues. (2025-08-07). [Link]
- Google Patents.
-
PubMed. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. (2018-05-15). [Link]
-
Wikipedia. Cathinone. [Link]
-
PubMed. Fluorine for hydroxy substitution in biogenic amines: asymmetric synthesis and biological evaluation of fluorine-18-labeled beta-fluorophenylalkylamines as model systems. [Link]
-
ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]
-
MDPI. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. [Link]
-
GARDP Revive. Structure-activity relationship (SAR). [Link]
-
MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
Sources
- 1. Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Adrenergic Agonists: Chemistry and Structure-Activity Relationship [jove.com]
- 3. m.youtube.com [m.youtube.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US20100179221A1 - Fluorine-substituted amphetamines and amphetamine derivatives and use thereof - Google Patents [patents.google.com]
- 14. osti.gov [osti.gov]
- 15. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic Cathinones and amphetamine analogues: What’s the rave about? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Methodological & Application
HPLC method for 1-(4-Fluoro-phenyl)-2-methyl-propylamine analysis
An Application Note and Protocol for the HPLC Analysis of 1-(4-Fluoro-phenyl)-2-methyl-propylamine
Introduction
This compound is a primary amine and a key structural motif found in various compounds of interest within pharmaceutical research and development. Its structural similarity to amphetamine analogs necessitates accurate and reliable analytical methods for quantification, impurity profiling, and stereoisomeric separation. The presence of a chiral center makes the control of enantiomeric purity a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides detailed protocols for both achiral and chiral High-Performance Liquid Chromatography (HPLC) analysis of this compound. The methodologies are developed based on fundamental chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure trustworthiness and scientific integrity.[1][2]
Part A: Achiral Analysis for Purity and Assay by Reversed-Phase HPLC
Principle and Method Rationale
The primary objective of the achiral method is to quantify the main compound and separate it from potential process-related impurities. A reversed-phase HPLC (RP-HPLC) method is selected for this purpose, as it is a robust and widely used technique for the analysis of small molecules.[3][4]
-
Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is chosen for its hydrophobicity, providing strong retention for the non-polar phenyl region of the analyte.
-
Mobile Phase Strategy: As a basic compound, this compound can exhibit poor peak shape (tailing) on silica-based columns due to interactions with acidic residual silanols.[5] To mitigate this, the mobile phase is buffered at an acidic pH (e.g., pH 2.5-3.5). At this pH, the primary amine group is fully protonated (-NH3+), which ensures a single ionic species in solution and masks the silanol interactions, leading to sharp, symmetrical peaks.[5]
-
Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. It often provides different selectivity compared to methanol for aromatic compounds.[6]
-
Detection: The fluorophenyl group provides sufficient UV absorbance for sensitive detection. A wavelength of 210 nm is chosen to maximize the response for the phenyl functional group.
Materials and Reagents
-
Analyte: this compound reference standard (>99% purity)
-
Solvents: Acetonitrile (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Buffer Reagents: Orthophosphoric acid (85%), Potassium dihydrogen phosphate
-
Equipment: Standard HPLC system with a UV-Vis detector, analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters.
Instrumentation and Chromatographic Conditions
The quantitative analysis is performed using a standard HPLC system with the following parameters, summarized in Table 1.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Table 1: Chromatographic Conditions for Achiral Analysis.
Experimental Protocols
-
Mobile Phase A (Aqueous): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 using 10% v/v orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Prepare the final mobile phase by mixing Mobile Phase A and Acetonitrile (Mobile Phase B) in a 70:30 (v/v) ratio. Degas the solution for 15 minutes in an ultrasonic bath.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution: Prepare the sample to a target concentration of 100 µg/mL using the mobile phase. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Protocol
The method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1]
Caption: Workflow for Achiral HPLC Method Validation.
| Parameter | Description | Acceptance Criteria |
| System Suitability | Five replicate injections of the working standard. | RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. |
| Specificity | Analysis of a blank (mobile phase) and a placebo sample. | No interfering peaks at the retention time of the analyte. |
| Linearity | Analysis of at least five concentrations across 50-150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Recovery study at three levels (e.g., 80%, 100%, 120%) with three replicates each. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Six replicate preparations at 100% of the target concentration. | RSD ≤ 2.0%. |
| Intermediate Precision | Repeatability test performed on a different day by a different analyst. | Overall RSD for both sets of data ≤ 2.0%. |
| LOQ/LOD | Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope. | S/N for LOQ ≈ 10; S/N for LOD ≈ 3. |
| Robustness | Deliberate variations in method parameters (e.g., Flow Rate ±10%, pH ±0.2 units). | System suitability parameters remain within limits. |
Table 2: Summary of Validation Parameters for Achiral Method.
Part B: Chiral Analysis for Enantiomeric Separation
Principle and Method Rationale
Enantiomeric separation is crucial for determining the stereochemical purity of this compound. Direct separation using a Chiral Stationary Phase (CSP) is the most efficient and widely adopted approach in HPLC.[7]
-
Stationary Phase Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a broad range of chiral compounds, including primary amines.[8][9] A column like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) is a strong candidate. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different interaction energies.[10]
-
Mobile Phase Strategy: Chiral separations on polysaccharide CSPs are typically performed in either normal-phase, polar organic, or reversed-phase modes. Normal-phase (e.g., hexane/alcohol mixtures) often provides the best selectivity.[8] To improve the peak shape of the basic amine analyte, a small amount of a basic additive like diethylamine (DEA) is added to the mobile phase to compete with the analyte for active sites on the stationary phase.[8]
Materials and Reagents
-
Analyte: Racemic this compound standard, and enantiomerically pure standards (if available).
-
Solvents: n-Hexane (HPLC grade), Isopropanol (IPA, HPLC grade), Diethylamine (DEA).
-
Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm).
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard HPLC system with UV-Vis detector |
| Column | Chiralcel OD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Table 3: Chromatographic Conditions for Chiral Separation.
Chiral Method Development Strategy
Developing a chiral separation is often an empirical process that involves screening different columns and mobile phases.[7]
Caption: Strategy for Chiral HPLC Method Development.
Protocol for Chiral Analysis
-
Mobile Phase Preparation: Carefully prepare the mobile phase by mixing 900 mL of n-Hexane, 100 mL of Isopropanol, and 1 mL of Diethylamine. Mix thoroughly and degas.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 500 µg/mL. This higher concentration facilitates the detection of the minor enantiomer (impurity).
-
Analysis: Equilibrate the chiral column with the mobile phase for at least 30-45 minutes or until a stable baseline is achieved. Inject the sample and identify the peaks for each enantiomer based on injections of enantiomerically enriched standards (if available) or by historical data.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing (Achiral) | Mobile phase pH too high; Column aging; Analyte-silanol interaction. | Ensure mobile phase pH is ≤ 3.0; Use a new column or a column with end-capping; Flush column. |
| Shifting Retention Times | Inconsistent mobile phase composition; Column temperature fluctuation; Column degradation. | Prepare fresh mobile phase daily; Ensure column oven is stable; Replace column. |
| Poor Resolution (Chiral) | Incorrect mobile phase composition; Flow rate too high; Column temperature not optimal. | Adjust the Hexane/IPA ratio (e.g., 95:5 or 85:15); Reduce flow rate; Vary temperature (e.g., 15°C to 35°C). |
| No Separation (Chiral) | Incorrect chiral stationary phase; Inappropriate mobile phase mode. | Screen other CSPs (e.g., an amylose-based column); Try a polar organic mobile phase (e.g., Acetonitrile/Methanol). |
Table 4: Common HPLC Troubleshooting Scenarios.
Conclusion
This application note provides two robust and reliable HPLC methods for the comprehensive analysis of this compound. The validated achiral reversed-phase method is suitable for accurate quantification and purity assessment in quality control settings. The chiral normal-phase method enables the critical separation and quantification of enantiomers, which is essential for ensuring the stereochemical integrity of the compound. By following these detailed protocols and understanding the scientific rationale behind the method parameters, researchers can achieve consistent and trustworthy analytical results.
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Amphetamine. Retrieved from [Link]
-
Rind, F. M., Khuhawar, M. Y., & Rajper, A. D. (2001). HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 331-336. Retrieved from [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol. Retrieved from [Link]
-
Al-Suhaimi, K. S., et al. (2023). Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. International Journal of Molecular Sciences, 24(21), 14818. Retrieved from [Link]
-
Tettey, J., et al. (2012). Amphetamines analysis in wastewaters - method performance of solid phase extraction - higher performance liquid chromatography mass spectrometry techniques (SPE-HPLC MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 57, 1-8. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Parish, E. J., & Stocker, J. H. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Journal of Chemical Education. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]
-
Li, Y., et al. (2024). Determination of Methamphetamine by High-Performance Liquid Chromatography in Odor-Adsorbent Material Used for Training Drug-Detection Animals. Molecules, 29(5), 1056. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. Retrieved from [Link]
-
ResearchGate. (2016). Simultaneous determination of amphetamine, methamphetamine, and caffeine in seized tablets by high-performance liquid chromatography. Retrieved from [Link]
-
Gecse, Z., et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Molecules, 27(24), 8968. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Stoll, D. R. (2020). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC North America, 38(8), 426-431. Retrieved from [Link]
-
Herráez-Hernández, R., Campíns-Falcó, P., & Sevillano-Cabeza, A. (1997). Liquid Chromatographic Analysis of Amphetamine and Related Compounds in Urine Using Solid-Phase Extraction and 3,5-Dinitrobenzoyl Chloride for Derivatization. Journal of Chromatographic Science, 35(4), 169-176. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
GC-MS Analysis of 1-(4-Fluoro-phenyl)-2-methyl-propylamine (4-FMA): An Application Note for Researchers
Introduction: The Analytical Imperative for 4-Fluoromethamphetamine (4-FMA)
1-(4-Fluoro-phenyl)-2-methyl-propylamine, commonly known as 4-Fluoromethamphetamine (4-FMA), is a synthetic stimulant drug of the amphetamine class.[1][2] It has emerged as a designer drug, posing significant challenges to forensic and clinical toxicology laboratories.[2] Accurate and reliable analytical methods are paramount for the identification and quantification of 4-FMA in seized materials and biological specimens to support law enforcement, public health, and the broader scientific community. This application note provides a comprehensive guide to the analysis of 4-FMA using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely accepted technique for the analysis of volatile and semi-volatile compounds.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, theoretical underpinnings, and practical insights to ensure the integrity and validity of analytical findings.
Core Principles: Why GC-MS for 4-FMA Analysis?
The choice of GC-MS for 4-FMA analysis is predicated on its high chromatographic resolution and sensitive, specific detection capabilities. Gas chromatography separates 4-FMA from other sample components based on its volatility and interaction with the stationary phase of the analytical column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for unambiguous identification.[3] For quantitative analysis, the intensity of a specific ion fragment is measured and correlated to the concentration of 4-FMA in the sample.
Experimental Workflow: From Sample to Result
A typical analytical workflow for the GC-MS analysis of 4-FMA is depicted below. This process ensures sample integrity, analytical accuracy, and data reliability.
Caption: A generalized workflow for the GC-MS analysis of 4-FMA.
Detailed Protocols and Methodologies
Part 1: Sample Preparation - The Foundation of Accurate Analysis
The goal of sample preparation is to isolate 4-FMA from the sample matrix in a form suitable for GC-MS analysis. The choice of method depends on the nature of the sample.
Protocol 1: Simple Dilution for Standards and Seized Powders
For relatively clean samples, such as analytical standards or seized powders, a simple dilution is often sufficient.
-
Dissolution: Accurately weigh a portion of the sample and dissolve it in a suitable organic solvent (e.g., methanol, chloroform) to a concentration of approximately 1 mg/mL.
-
Working Solution: Further dilute the stock solution to a working concentration of approximately 1-10 µg/mL for GC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
LLE is a common technique for extracting drugs from biological fluids.[4]
-
Alkalinization: To a 1-2 mL urine sample, add a deuterated internal standard and adjust the pH to >9 with a suitable base (e.g., NaOH). This converts the 4-FMA salt to its free base form, which is more soluble in organic solvents.
-
Extraction: Add 3-5 mL of a non-polar organic solvent (e.g., a mixture of chloroform and isopropanol). Vortex vigorously for 1-2 minutes to facilitate the transfer of 4-FMA into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.
-
Isolation: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (50-100 µL) of a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS.
Protocol 3: Solid-Phase Extraction (SPE) for Blood/Plasma Samples
SPE offers a more selective and cleaner extraction compared to LLE, which is particularly beneficial for complex matrices like blood.[5]
-
Pre-treatment: To a 1 mL blood or plasma sample, add a deuterated internal standard and a buffer to adjust the pH as recommended by the SPE cartridge manufacturer.
-
Cartridge Conditioning: Condition a mixed-mode SPE cartridge with methanol followed by the equilibration buffer.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances.
-
Elution: Elute the 4-FMA from the cartridge using an appropriate solvent mixture.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Part 2: Derivatization - Enhancing Chromatographic Performance
Derivatization is a chemical modification of the analyte to improve its volatility, thermal stability, and chromatographic behavior.[6] For primary and secondary amines like 4-FMA, acylation with reagents such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) is common.[7]
Rationale for Derivatization:
-
Improved Peak Shape: Derivatization masks the polar amine group, reducing peak tailing and improving chromatographic resolution.
-
Increased Volatility: The resulting derivative is often more volatile than the parent compound, allowing for elution at lower temperatures.
-
Enhanced Mass Spectral Characteristics: Derivatization can lead to the formation of characteristic high-mass fragments, which can improve the specificity of the analysis.[6]
Protocol 4: Derivatization with Trifluoroacetic Anhydride (TFAA)
-
To the dried extract from the sample preparation step, add 50 µL of ethyl acetate and 50 µL of TFAA.
-
Cap the vial and heat at 70°C for 20 minutes.
-
Cool to room temperature and evaporate the excess reagent under a gentle stream of nitrogen.
-
Reconstitute the derivatized residue in a suitable solvent for GC-MS injection.
Part 3: GC-MS Instrumental Parameters
The following table outlines a typical set of GC-MS parameters for the analysis of 4-FMA. These parameters should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Column | DB-1 MS (or equivalent), 30m x 0.25mm ID, 0.25µm film thickness[1] | A non-polar column provides good separation for amphetamine-type compounds. |
| Carrier Gas | Helium at a constant flow of 1 mL/min[1] | Inert carrier gas for optimal chromatographic performance. |
| Injector Temperature | 280°C[1] | Ensures complete and rapid vaporization of the analyte. |
| Injection Mode | Splitless or Split (e.g., 20:1)[1] | Splitless mode is used for trace analysis, while a split injection is suitable for higher concentrations. |
| Injection Volume | 1 µL | A standard injection volume for most GC systems. |
| Oven Program | Initial temp: 100°C for 1 min, Ramp: 12°C/min to 300°C, Hold: 9 min[1] | A temperature program that allows for the separation of 4-FMA from potential interferents. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | The standard ionization energy for generating reproducible mass spectra. |
| Source Temperature | 230°C[1] | Maintains the analyte in the gas phase and promotes efficient ionization. |
| Quadrupole Temp. | 150°C[1] | Ensures stable ion transmission. |
| Mass Scan Range | 30-550 amu[1] | A wide scan range to capture the molecular ion and all significant fragment ions. |
| Acquisition Mode | Full Scan | Provides complete mass spectral information for qualitative identification. |
Part 4: Data Analysis and Interpretation
Qualitative Identification:
The identification of 4-FMA is based on two key parameters:
-
Retention Time (tR): The time it takes for 4-FMA to elute from the GC column. Under the conditions specified above, the retention time for underivatized 4-FMA is approximately 4.492 minutes.[1] It is crucial to analyze a known standard of 4-FMA to confirm the retention time on your specific system.
-
Mass Spectrum: The fragmentation pattern of the analyte. The mass spectrum of 4-FMA should be compared to a reference spectrum from a trusted library or a contemporaneously analyzed standard.
Mass Spectral Fragmentation of 4-FMA:
The electron ionization mass spectrum of 4-FMA is characterized by several key fragments. The fragmentation process is initiated by the ionization of the molecule, typically at the nitrogen atom, followed by cleavage of bonds adjacent to the charged site.[8]
Caption: A simplified representation of the major fragmentation pathways for 4-FMA.
The base peak in the mass spectrum of 4-FMA is typically observed at m/z 58, corresponding to the stable iminium ion [CH3CH=NHCH3]+.[1] Other significant fragments include ions at m/z 109 (fluorotropylium ion) and the molecular ion at m/z 167.
Quantitative Analysis:
For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area of a characteristic ion of 4-FMA is plotted against the concentration. The concentration of 4-FMA in an unknown sample is then determined by interpolating its peak area on the calibration curve. The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response.
Method Validation: Ensuring Trustworthy Results
A validated analytical method is crucial for generating reliable and defensible data.[9] Key validation parameters include:
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99[2] |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio of 3:1[2] |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be accurately and precisely quantified. | Signal-to-noise ratio of 10:1[2] |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 15% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte. |
A study on the HPLC-MS/MS analysis of 4-FMA in rat plasma reported a limit of detection of 3 ng/mL and a limit of quantification of 5 ng/mL.[2] While the analytical technique is different, these values provide a useful reference for the expected sensitivity for 4-FMA analysis.
Conclusion: A Robust Framework for 4-FMA Analysis
This application note provides a comprehensive framework for the GC-MS analysis of this compound. By following the detailed protocols for sample preparation, derivatization, and instrumental analysis, and by adhering to rigorous method validation principles, researchers can achieve accurate and reliable identification and quantification of 4-FMA. The insights into the causality behind experimental choices and the emphasis on self-validating systems are intended to empower scientists to confidently apply and adapt these methods to their specific analytical challenges.
References
-
SWGDrug. (2013). 4-Fluoromethamphetamine. Retrieved from [Link]
- Li, J., et al. (2019). Determination of the Content of 4-FMA in Rat Plasma Samples by HPLC-MS/MS Method. Journal of Forensic Medicine, 35(4), 241-245.
-
Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Retrieved from [Link]
- Holler, J. M., et al. (2014). Evaluation of Designer Amphetamine Interference in GC–MS Amine Confirmation Procedures. Journal of Analytical Toxicology, 38(3), 141-149.
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
- Bonetti, J. L., et al. (2023). Instrument-independent chemometric models for rapid, calibration-free NPS isomer differentiation from mass spectral GC-MS data.
- Samanidou, V., & Nisyriou, S. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Molecules, 27(14), 4434.
- Jurado, C. (2018). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples.
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Retrieved from [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Yudiana, D., Hartono, A., & Sonata, H. (2023). Validation of Amphetamine and Methamphetamine Measurement Method by Gas Chromatography-Mass Spectrometry. International Journal of Advanced Multidisciplinary, 2(2), 637-646.
- Al-Asmari, A. I., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of analytical toxicology, 41(7), 612–619.
-
NIST. (n.d.). Gas Chromatographic Retention Data. Retrieved from [Link]
- Pistos, C., et al. (2007). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID.
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). SWGDRUG Recommendations. Retrieved from [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Chemistry For Everyone. (2023). What Are Kovats Retention Indices In Gas Chromatography? [Video]. YouTube. Retrieved from [Link]
- U.S. National Library of Medicine. (2008). Development of a simultaneous liquid-liquid extraction and chiral derivatization method for stereospecific GC-MS analysis of amphetamine-type stimulants in human urine using fractional factorial design.
- Gierczak, E., et al. (2020). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. International Journal of Legal Medicine, 134(5), 1735-1746.
- Lin, D. L., et al. (2005). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Human Hair and Hair Sections. Journal of Food and Drug Analysis, 13(3).
- Wu, A. H. (1995). Chemical derivatization for the analysis of drugs by GC-MS--a conceptual review.
- Kostakis, C., et al. (2022). Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. Molecules (Basel, Switzerland), 27(24), 8963.
- Al-Asmari, A. I., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of analytical toxicology, 41(7), 612–619.
-
Clark, J. (2021). Fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]
Sources
- 1. greenpub.org [greenpub.org]
- 2. Determination of the Content of 4-FMA in Rat Plasma Samples by HPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. unitedchem.com [unitedchem.com]
- 6. gcms.cz [gcms.cz]
- 7. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Radioligand Binding Profiling of 1-(4-Fluoro-phenyl)-2-methyl-propylamine
This Application Note and Protocol Guide details the characterization of 1-(4-Fluoro-phenyl)-2-methyl-propylamine (CAS: 863668-04-6), a fluorinated aryl-alkyl-amine scaffold. Given its structural homology to substituted phenethylamines and benzylamines, this compound is primarily investigated for its interaction with Monoamine Transporters (MATs) —specifically the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)—and Trace Amine-Associated Receptors (TAAR1).
The following guide focuses on a Radioligand Competition Binding Assay to determine the affinity (
Introduction & Pharmacological Rationale
This compound is a lipophilic amine structurally related to psychoactive phenethylamines. In drug discovery, fluorination of the phenyl ring (specifically at the para-position) is a strategic modification used to block metabolic oxidation, increase lipophilicity, and modulate binding selectivity between serotonergic and dopaminergic targets.
Structural Analysis & Target Prediction
-
Chemical Identity:
-isopropyl-4-fluorobenzylamine (Systematic Name). -
Key Structural Features:
-
4-Fluoro-phenyl moiety: Enhances binding to hydrophobic pockets in GPCRs and transporters.
-
Steric Bulk (Isopropyl): The bulky side chain at the
-position often confers resistance to Monoamine Oxidase (MAO) degradation and restricts conformational freedom, potentially enhancing selectivity for specific transporter conformations (e.g., outward-facing DAT).
-
Primary Application: This compound is screened to assess its potential as a Monoamine Reuptake Inhibitor (MRI) or Monoamine Releaser . The gold-standard method for quantifying this interaction is the Radioligand Competition Binding Assay , which measures the ability of the test compound to displace a known high-affinity radioligand (e.g.,
Experimental Pre-Requisites
Safety & Handling
-
Hazard Classification: Treat as a potential psychostimulant and neurotoxin. Use a chemical fume hood.
-
PPE: Nitrile gloves (double-gloved), lab coat, safety goggles.
-
Solubility: The free base is an oil; the hydrochloride salt is a solid. Solubilize in 100% DMSO to create a 10 mM stock solution. Ensure final assay concentration of DMSO is
to prevent solvent-induced receptor denaturation.
Reagents & Materials
| Component | Specification | Purpose |
| Test Compound | This compound (CAS 863668-04-6) | Ligand under investigation.[1] |
| Radioligand | High-affinity DAT antagonist. | |
| Non-Specific Binder | GBR-12909 (10 | Defines non-specific binding (NSB). |
| Membrane Source | HEK293 cells stably expressing hDAT | Source of target transporter. |
| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, pH 7.4 | Physiological saline mimic. |
| Filters | Whatman GF/B Glass Fiber Filters | Traps membrane-bound ligand. |
| Filter Pre-treatment | 0.1% Polyethyleneimine (PEI) | Reduces non-specific binding to filters. |
Protocol: Membrane Preparation (hDAT-HEK293)
High-quality membrane preparations are the foundation of reproducible binding data. This protocol ensures high receptor density (
-
Harvest: Detach hDAT-HEK293 cells at 80-90% confluence using ice-cold PBS (no trypsin). Centrifuge at
for 5 min. -
Lysis: Resuspend pellet in Hypotonic Lysis Buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4). Incubate on ice for 20 min.
-
Homogenization: Homogenize using a Polytron (bursts of 5 sec) or Dounce homogenizer (10 strokes).
-
Initial Spin: Centrifuge at
for 10 min at 4°C to remove nuclei/debris. Save the supernatant. -
Membrane Pellet: Centrifuge supernatant at
for 30 min at 4°C. -
Wash: Discard supernatant. Resuspend pellet in Assay Buffer and re-centrifuge (
, 30 min). -
Storage: Resuspend final pellet in Assay Buffer to ~2 mg/mL protein. Aliquot and store at -80°C. Do not refreeze.
Protocol: Radioligand Competition Binding Assay
Objective: Determine the
Workflow Diagram
Caption: Step-by-step workflow for the radioligand competition binding assay, from plate setup to data analysis.
Step-by-Step Methodology
Step 1: Plate Preparation (Standard 96-well format)
Prepare the following reaction mix in duplicate or triplicate (Total Volume: 250
| Well Type | Assay Buffer | Test Compound | Radioligand ( | Non-Specific Blocker | Membrane |
| Total Binding (TB) | 150 | - | 50 | - | 50 |
| Non-Specific (NSB) | 100 | - | 50 | 50 | 50 |
| Experimental | 100 | 50 | 50 | - | 50 |
-
Test Compound Dilution: Prepare a semi-log dilution series of this compound ranging from
M to M. -
Radioligand Conc: Final concentration should be equal to the
of the radioligand (approx. 2-5 nM for ) to ensure optimal sensitivity.
Step 2: Incubation
-
Initiate the reaction by adding the Membrane Homogenate last.
-
Seal the plate and incubate for 2 hours at 4°C (or 1 hour at RT, depending on ligand kinetics). Note: 4°C is preferred for DAT assays to prevent transporter internalization or degradation.
Step 3: Termination & Filtration
-
Pre-soak GF/B filters in 0.1% PEI for at least 1 hour. This is critical for lipophilic amines to reduce binding to the filter itself.
-
Use a cell harvester (e.g., Brandel or PerkinElmer).
-
Rapidly filter the reaction mix through the GF/B filters.
-
Wash filters 3 times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). Speed is crucial to prevent dissociation of the bound complex.
Step 4: Scintillation Counting
-
Transfer filters to scintillation vials or add cocktail to the filter mat.
-
Add 5 mL of biodegradable scintillation cocktail.
-
Equilibrate for 4 hours in the dark (to reduce chemiluminescence).
-
Count radioactivity (CPM) using a Liquid Scintillation Counter.
Data Analysis & Interpretation
Calculation of
Plot the specific binding (Y-axis, % of Total Binding) against the log concentration of this compound (X-axis). Fit the data using a one-site competition non-linear regression model :
Calculation of (Inhibition Constant)
Convert the experimentally determined
- : Concentration of test compound displacing 50% of specific binding.
- : Concentration of radioligand used in the assay (nM).[2][3]
- : Dissociation constant of the radioligand (determined previously via Saturation Binding).
Interpretation Logic
- : High Affinity.[2][3] Potent modulator.
- 10 - 100 nM : Moderate Affinity. Likely physiologically active.
- : Low Affinity. Unlikely to be the primary target.
Mechanistic Diagram: Competitive Binding
Caption: Competitive binding mechanism. The test compound competes with the radioligand for the orthosteric site on hDAT, reducing the detectable signal.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Non-Specific Binding (NSB) | Lipophilic compound sticking to filters. | Ensure filters are soaked in 0.1% PEI. Add 0.1% BSA to assay buffer. |
| Low Total Binding counts | Receptor degradation or low expression. | Check membrane protein conc. Use protease inhibitors during prep. Do not refreeze membranes. |
| Hill Slope < 1.0 | Negative cooperativity or multiple binding sites. | Check for receptor heterogeneity.[3][4] Ensure equilibrium is reached (extend incubation). |
| Inconsistent Replicates | Pipetting error or non-equilibrium. | Use reverse pipetting for viscous solutions. Vortex plates gently before incubation. |
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (
) and the concentration of inhibitor which causes 50 per cent inhibition ( ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Link -
Madras, B. K., et al. (1989). Cocaine receptors labeled by
-carbomethoxy-3 -(4-fluorophenyl)tropane. Molecular Pharmacology, 36(4), 518-524. Link -
National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols: Dopamine Transporter Binding.Link
-
Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. Pharmacology profile of F17464, a dopamine D3 receptor preferential antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional profile of a novel modulator of serotonin, dopamine, and glutamate neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatrictimes.com [psychiatrictimes.com]
Comprehensive Handling and Storage Protocols for 1-(4-Fluoro-phenyl)-2-methyl-propylamine
An Application Guide for Researchers
Abstract: This document provides a detailed guide for the safe handling, storage, and disposal of 1-(4-Fluoro-phenyl)-2-methyl-propylamine (CAS No. 1200-27-7). As a fluorinated building block utilized in the synthesis of pharmaceutical amides, its unique chemical properties necessitate specific protocols to ensure laboratory safety and material integrity.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind each procedural recommendation.
Compound Identification and Properties
This compound is a substituted phenylamine derivative.[2] The presence of a primary amine group and a fluorinated aromatic ring dictates its reactivity, solubility, and safety profile.[2] Its hydrochloride salt form is often used to enhance stability and aqueous solubility.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit | Source |
| CAS Number | 1200-27-7 | N/A | [3] |
| Molecular Formula | C₁₀H₁₄FN | N/A | [3][4][] |
| Molecular Weight | 167.22 | g/mol | [4] |
| Appearance | Yellow or Colorless Liquid | N/A | [4] |
| Boiling Point | 228.1 (at 760 mmHg) | °C | [4] |
| Density | 1.024 | g/cm³ | [4] |
| Flash Point | 101.9 | °C | [4] |
| Stability | ≥ 2 years (under proper storage) | N/A | [1] |
Hazard Identification and Safety Profile
This compound is classified as corrosive and an irritant.[4] Safety data sheets for structurally similar propylamine and fluorinated aromatic compounds highlight significant hazards that must be managed through rigorous adherence to safety protocols.[6][7]
-
Corrosivity: As an amine, this compound can be corrosive and cause severe skin burns and serious eye damage, potentially leading to blindness.[6] Ingestion can cause burns to the upper digestive and respiratory tracts.[6]
-
Toxicity: It may be harmful if swallowed, toxic in contact with skin, and harmful or toxic if inhaled.[6][7]
-
Flammability: While not highly flammable, related amines are combustible liquids.[8] Vapors can be ignited by heat, sparks, or flames.[6][9]
Due to these hazards, all handling must be conducted with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent chemical exposure. The selection of specific PPE items is based on the compound's corrosive and toxic nature.
Table 2: Mandatory Personal Protective Equipment
| PPE Category | Specification | Rationale and Citation |
| Hand Protection | Nitrile or neoprene gloves, inspected before use. Use proper glove removal technique. | Prevents skin contact. Amines can be corrosive to skin.[6][7] Contaminated gloves must be disposed of properly.[10] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against splashes that can cause severe eye damage. Conformance to EN166 or NIOSH standards is required.[6][7] |
| Skin/Body Protection | Flame-retardant lab coat. Disposable clothing should be considered for large quantities. | Protects skin from splashes and contamination.[11] Lab clothing should not be washed with personal items.[11] |
| Respiratory Protection | Not required if handled exclusively within a certified chemical fume hood. | A fume hood provides primary respiratory protection by containing vapors.[9] |
Safe Handling and Dispensing Protocol
The primary directive for handling this compound is to minimize all potential exposure routes: dermal, ocular, and inhalation.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a chemical fume hood is operational and certified.
-
Verify that an eyewash station and safety shower are unobstructed and within close proximity to the workstation.[9]
-
Assemble all necessary glassware, reagents, and spill containment materials inside the fume hood before retrieving the compound.
-
-
Compound Retrieval:
-
Retrieve the sealed container from its designated storage location (see Section 5).
-
Transport the container in a secondary, chemically resistant container to the fume hood.
-
-
Dispensing:
-
Perform all operations, including opening the container and transferring the liquid, inside the chemical fume hood.[6][9]
-
Use only non-sparking tools to avoid ignition sources.[6][9]
-
To prevent static electricity discharge, ensure all metal equipment parts are grounded.[6][9]
-
Slowly dispense the required amount using a clean glass pipette or syringe. Avoid splashing.
-
-
Post-Handling:
-
Tightly reseal the primary container immediately after use.
-
Wipe the exterior of the container with a damp cloth (e.g., 70% ethanol) to remove any surface contamination before returning it to storage.
-
Decontaminate all used glassware and equipment.
-
Dispose of contaminated gloves and any disposable materials in a designated hazardous waste container.[6]
-
-
Hygiene:
Workflow for Safe Handling
The following diagram illustrates the logical flow for safely handling this compound.
Caption: A workflow diagram for the safe handling of this compound.
Storage Procedures
Proper storage is critical for maintaining the stability of the compound and ensuring laboratory safety. The key principles are isolation, containment, and environmental control.
-
Location: Store in a designated "Corrosives Area".[6] This area should be dry, cool, and well-ventilated.[6][9][12]
-
Container: Keep the container tightly closed and in its original packaging.[6][9] If the original container is compromised, transfer to a corrosive-resistant container, such as a polypropylene container with a resistant liner.[6]
-
Conditions: Store locked up to restrict access.[6][9] Keep away from heat, sparks, open flames, and other ignition sources.[6][9]
-
Temperature: While some suppliers ship at room temperature, long-term storage should be in a cool environment.[1][13] For enhanced stability, particularly for high-purity analytical standards, storage at 2-8°C is recommended.[14]
-
Incompatibilities: Store separately from strong oxidizing agents, acids, and any materials susceptible to corrosion.
Emergency Procedures: Spills and Exposures
Immediate and correct response to an emergency is crucial.
Exposure Protocol:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention by calling emergency services.[8][15]
-
Skin Contact: Take off all contaminated clothing immediately.[6] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[6][9] Seek immediate medical attention.
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and call for immediate medical assistance.[6]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[6][9] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
Note: Always provide the Safety Data Sheet (SDS) to emergency responders.[15]
Spill Response Protocol:
The response to a spill depends on its size and location.
Caption: A decision tree for responding to a spill of this compound.
Small Spill Cleanup Steps (inside a fume hood):
-
Ensure proper PPE is worn.
-
Contain the spill by covering it with an inert absorbent material like vermiculite, sand, or dry chemical absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[10]
-
Clean the spill area thoroughly with a decontaminating solution.
-
Dispose of all contaminated materials as hazardous waste.
Disposal
All waste containing this compound must be treated as hazardous.
-
Waste Collection: Collect waste material, including contaminated absorbents and disposable PPE, in suitable, closed, and clearly labeled containers.[7][10]
-
Disposal Route: Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.[6][9] Do not dispose of it down the drain.[10]
References
-
The Sarpong Group, University of California, Berkeley. (2013). Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS). Retrieved from [Link]
-
ScienceDirect. (2017). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. Retrieved from [Link]
-
PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]
-
PubChem. (2026). (2E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1H-3-{4-[(3-Dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole and Evaluation of Its Antiprotozoal Activity. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet for N-[(4-Fluorophenyl)methyl]prop-2-enamide. Retrieved from [Link]
-
University of New Mexico, Department of Chemistry. (n.d.). Standard Operating Procedure PARTICULARLY HAZARDOUS SUBSTANCES (PHS). Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
-
Harper College. (n.d.). Material Safety Data Sheet 3-Phenyl-1-propylamine, 98%. Retrieved from [Link]
-
DDBST. (n.d.). Chemical Properties of 1-(4-Fluorophenyl)-2-methyl-2-propylamine (CAS 1200-27-7). Retrieved from [Link]
-
NIST. (n.d.). 1-(4-Fluorophenyl)-2-methyl-2-propylamine. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. CAS 2413-54-9: 1-(4-Fluorophenyl)-2-methyl-2-propylamine h… [cymitquimica.com]
- 3. 1-(4-Fluorophenyl)-2-methyl-2-propylamine [webbook.nist.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
- 11. chemistry.unm.edu [chemistry.unm.edu]
- 12. echemi.com [echemi.com]
- 13. N-[[4-Fluoro-2-(propan-2-yloxymethyl)phenyl]methylideneamino]-4-methyl-1,3-thiazol-2-amine [synhet.com]
- 14. chemscene.com [chemscene.com]
- 15. sarponggroup.com [sarponggroup.com]
Application Notes and Protocols for In Vitro Characterization of 1-(4-Fluoro-phenyl)-2-methyl-propylamine
Foreword
The emergence of novel psychoactive substances necessitates robust and scientifically sound methodologies for their in vitro characterization. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular effects of 1-(4-Fluoro-phenyl)-2-methyl-propylamine. As a substituted phenethylamine, this compound is predicted to interact with key neuronal signaling pathways. The following protocols are designed not merely as a set of instructions, but as a logical workflow to systematically elucidate the compound's cytotoxic profile, mechanism of cell death, and potential molecular targets.
Compound Profile and Handling
This compound is a synthetic amine with structural similarities to amphetamine. The para-substituted fluorine atom can significantly alter its metabolic stability, lipophilicity, and receptor binding affinity compared to its non-fluorinated counterparts[1]. Understanding these properties is crucial for designing and interpreting cell-based assays.
Physicochemical Data Summary
| Property | Data | Source |
| Synonyms | 4-FMPA, 1-(4-Fluorophenyl)-2-methylpropan-2-amine | [1] |
| Molecular Formula | C₁₀H₁₄FN | [1] |
| Molecular Weight | 167.22 g/mol | [1] |
| Form | Typically available as a hydrochloride salt for enhanced stability and aqueous solubility. | [1] |
| Solubility | Soluble in DMSO and ethanol. | [1] |
Protocol: Preparation of 100 mM Stock Solution
-
Under sterile conditions, accurately weigh 16.72 mg of this compound.
-
Dissolve the compound in 1 mL of sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).
-
Vortex until fully dissolved.
-
Aliquot into single-use volumes to prevent degradation from repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
Expert Insight: The final concentration of DMSO in cell culture media should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity, which could confound the experimental results.
Foundational Analysis: Cytotoxicity Profile
The initial and most critical step is to determine the cytotoxic potential of this compound across a range of concentrations. This will establish the dose-response relationship and inform the concentrations used in subsequent mechanistic studies. Given its potential hepatotoxicity, as seen with similar compounds like 4-Fluoromethamphetamine[2], it is advisable to screen in both a neuronal cell line (e.g., SH-SY5Y) and a hepatic cell line (e.g., HepG2).
Experimental Workflow: Cytotoxicity Assessment
Caption: A streamlined workflow for determining the cytotoxicity of a test compound.
Protocol: Cell Viability using MTT Assay
-
Cell Seeding: Plate SH-SY5Y or HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Dilution: Prepare a 2x working concentration series of this compound in complete culture medium. A broad range, such as 0.2 µM to 2 mM, is recommended for the initial screen.
-
Cell Treatment: Remove the seeding medium and add 100 µL of the appropriate compound dilution to each well. Include wells with medium and DMSO (vehicle control) and wells with medium only (no-cell control).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results and calculate the IC₅₀ (half-maximal inhibitory concentration) using a non-linear regression model.
Mechanistic Insight: Elucidating the Mode of Cell Death
Following the determination of the IC₅₀, the next logical step is to investigate how the compound induces cell death. The primary question is whether it triggers a programmed apoptotic pathway or causes necrotic cell death.
Protocol: Apoptosis Detection via Annexin V and Propidium Iodide Staining
This dual-staining method, analyzed by flow cytometry, distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Treat the cells with this compound at concentrations equivalent to the IC₅₀ and 2x IC₅₀ for 24 hours.
-
Cell Harvesting: Collect both the floating and adherent cells. Use trypsin for adherent cells and combine with the supernatant. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the samples immediately.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Target Engagement and Signaling Pathway Analysis
Structurally similar compounds are known to be releasing agents and reuptake inhibitors of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine[3]. This interaction with monoamine transporters can trigger downstream signaling cascades.
Hypothesized Signaling Pathway
Caption: Postulated signaling cascade initiated by this compound.
Protocol: Western Blot Analysis of Key Signaling Proteins
This protocol aims to verify the activation of downstream kinases such as ERK and Akt, which are commonly involved in cell survival and stress responses.
-
Cell Lysis: Treat cells with this compound at various time points (e.g., 15, 30, 60, and 120 minutes). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to their respective total protein levels.
References
-
Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2021). PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Fluoromethamphetamine (4-FMA) induces in vitro hepatotoxicity mediated by CYP2E1, CYP2D6, and CYP3A4 metabolism. Retrieved from [Link]
-
UNODC. (2006). RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES IN SEIZED MATERIALS. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Analytical Troubleshooting for 1-(4-Fluoro-phenyl)-2-methyl-propylamine
This guide is structured as a Tier 3 Technical Support resource, designed for analytical chemists and toxicologists encountering difficulties with the detection and differentiation of 1-(4-Fluoro-phenyl)-2-methyl-propylamine (CAS: 863668-04-6).[1]
This molecule is a primary benzylic amine and a structural isomer of the controlled substance 4-Fluoromethamphetamine (4-FMA) .[1] Misidentification between these two is the primary analytical risk.
Analyte Profile & Critical Isomers
| Property | Target Analyte | Critical Isomer (Interference) |
| Name | This compound | 4-Fluoromethamphetamine (4-FMA) |
| Structure Class | N-Methyl-4-fluorophenethylamine | |
| Amine Type | Primary ( | Secondary ( |
| Formula | ||
| MW | 167.22 g/mol | 167.22 g/mol |
| Key Challenge | Thermal instability (Benzylic C-N bond) | Isobaric interference in LC-MS |
Module 1: Chromatographic Separation (LC & GC)
Q1: I am seeing severe peak tailing in GC-MS. What is the cause and solution?
Diagnosis: The target analyte contains a primary amine directly attached to a benzylic carbon.[1] Primary amines are notorious for interacting with active silanol groups (Si-OH) on the GC liner and column stationary phase, causing "shark-fin" tailing.[1] Furthermore, benzylic amines are susceptible to thermal degradation (oxidation to the imine or ketone) in hot injectors.[1]
Troubleshooting Protocol:
-
Derivatization (Mandatory): Do not run this compound underivatized. You must block the polar N-H protons.[1]
-
Reagent: Use PFPA (Pentafluoropropionic anhydride) or TFAA (Trifluoroacetic anhydride) .[1]
-
Mechanism:[1][2][3] Acylation converts the basic amine into a neutral amide, eliminating silanol interaction and improving volatility.[1]
-
Differentiation Bonus: Derivatization allows you to distinguish the primary amine (adds 1 acyl group) from tertiary amine impurities (no reaction).[1]
-
-
Inlet Maintenance:
Q2: My LC-MS retention time is unstable/drifting. Why?
Diagnosis: This molecule is a small, basic hydrophobic amine.[1] On standard C18 columns, it may suffer from "dewetting" or poor interaction if the organic content changes slightly.
Corrective Action:
-
Mobile Phase pH: Ensure your aqueous phase is acidic (0.1% Formic Acid, pH ~2.7).[1] The amine (
) must be fully protonated to interact reproducibly with the stationary phase via ion-exchange mechanisms (if using mixed-mode) or to prevent secondary interactions.[1] -
Column Selection: Switch to a Biphenyl or PFP (Pentafluorophenyl) column.[1]
-
Reasoning: The fluorine on the analyte's phenyl ring interacts strongly with the fluorine/aromatic rings of these phases (
and F-F interactions), providing superior retention and selectivity compared to C18.[1]
-
Module 2: Mass Spectrometry & Isomer Differentiation
Q3: How do I distinguish the target from 4-FMA using GC-MS?
Technical Insight:
While both are
Fragmentation Logic:
-
Target (Benzylic Amine): The bond between the benzylic carbon and the isopropyl group is weak.[1] Alpha-cleavage dominates.[1]
-
4-FMA (Phenethylamine): The bond between the alpha and beta carbons breaks.[1][2]
-
Pathway: Alpha-cleavage of the phenethyl chain.[1]
-
Major Ion (Base Peak):
m/z 58 .
-
Decision Rule: If the base peak is m/z 58 , you have 4-FMA.[1] If the base peak is m/z 124 (or m/z 72), you have the target benzylic amine.[1]
Q4: Can I distinguish them using LC-MS/MS (MRM)?
Diagnosis:
Both compounds have a parent ion
Optimized MRM Transitions:
| Analyte | Precursor (m/z) | Quantifier (m/z) | Qualifier (m/z) | Mechanism |
| Target | 168.1 | 126.1 | 109.0 | Loss of Isopropyl (Propene) |
| 4-FMA | 168.1 | 58.1 | 153.0 | Alpha-cleavage (Immonium) |
Note: The target benzylic amine tends to lose the isopropyl group (42 Da) to form a resonant stabilized benzylic cation (m/z 126).[1]
Module 3: Visualized Workflows
Workflow 1: Method Selection Decision Tree
Caption: Decision tree for selecting the optimal analytical path based on the need to distinguish the target from its positional isomer 4-FMA.
Workflow 2: Fragmentation Mechanism (EI-MS)
Caption: Electron Ionization (EI) fragmentation pathway showing the formation of the diagnostic m/z 124 ion via alpha-cleavage.
Module 4: Sample Preparation Protocol
Context: Direct injection of biological fluids is not recommended due to matrix suppression.[1] Liquid-Liquid Extraction (LLE) is preferred for this lipophilic amine.[1]
Step-by-Step LLE Protocol:
-
Alkalinization: Add 100
of 0.1 M NaOH to 1 mL of sample (Urine/Plasma).-
Why: Raises pH > 10, ensuring the amine is uncharged (free base) and extractable.[1]
-
-
Solvent Addition: Add 3 mL of Ethyl Acetate:Hexane (1:1) .
-
Why: This non-polar mix extracts the free base while leaving polar matrix components behind.[1]
-
-
Agitation: Vortex for 2 minutes; Centrifuge at 3500 rpm for 5 minutes.
-
Transfer & Evaporation: Transfer the organic (top) layer to a glass tube. Evaporate to dryness under
at 40°C.-
Caution: Do not over-dry or use high heat; the free base is volatile.[1]
-
-
Reconstitution (LC) or Derivatization (GC):
References
-
UNODC. (2013).[1] Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. United Nations Office on Drugs and Crime.[1] Link
-
Westphal, F., et al. (2011).[1] Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry. Forensic Science International.[1] Link
-
SWGDRUG. (2023). Mass Spectral Library - Fluorinated Phenethylamines. Scientific Working Group for the Analysis of Seized Drugs.[1] Link
-
PubChem. (2024).[1] Compound Summary: 1-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS 863668-04-6).[1][4] National Library of Medicine.[1] Link[1]
Sources
Technical Support Center: 1-(4-Fluoro-phenyl)-2-methyl-propylamine Experiments
Welcome to the technical support center for experiments involving 1-(4-fluoro-phenyl)-2-methyl-propylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and handling this compound. Here, we will address common challenges, with a focus on identifying and mitigating contamination sources to ensure the integrity and reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the synthesis and analysis of this compound.
Q1: What is the most common synthetic route for this compound and what are its primary contamination risks?
The most prevalent synthetic route is the reductive amination of 4-fluorophenylacetone with ammonia. This method, while efficient, is susceptible to several contamination risks. The primary concerns are incomplete reaction leading to residual starting materials, and side reactions that form structurally similar impurities. Over-reduction of the ketone to an alcohol, or the formation of secondary and tertiary amines are also potential issues.[1][2][3]
Q2: My final product shows a low yield and multiple spots on the Thin Layer Chromatography (TLC). What are the likely causes?
Low yields and multiple TLC spots typically point to issues with the reaction conditions or the purity of your starting materials. Key factors to investigate include:
-
Purity of 4-fluorophenylacetone: Impurities in the starting ketone can lead to a variety of side products.
-
Ineffective reducing agent: The choice and handling of the reducing agent are critical. For instance, sodium cyanoborohydride can be more selective than sodium borohydride in reducing the intermediate imine in the presence of the ketone.[1][4] However, it is also highly toxic and can introduce cyanide-containing byproducts.[5] Sodium triacetoxyborohydride is a milder and often preferred alternative.[1][4]
-
Suboptimal reaction pH: The formation of the imine intermediate is pH-dependent. An inappropriate pH can slow down or halt the reaction, leading to a mixture of starting material, intermediate, and product.
-
Temperature control: Inadequate temperature control can lead to side reactions or decomposition of the product.[6]
Q3: I am observing unexpected peaks in my LC-MS analysis. How can I identify these unknown contaminants?
Identifying unknown peaks requires a systematic approach. High-resolution mass spectrometry (HRMS) can provide the exact mass of the impurity, allowing you to propose a molecular formula. Tandem mass spectrometry (MS/MS) can then be used to fragment the impurity, providing structural information. Comparing the fragmentation pattern with that of the desired product and considering potential side reactions of the synthesis can help in elucidating the structure of the unknown peak.
Q4: How critical is chiral purity for this compound, and how can I assess it?
As with many amphetamine analogues, the biological activity of this compound is likely stereospecific.[7][8] Therefore, controlling and verifying the chiral purity is crucial for its intended pharmacological application. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase are the standard methods for determining the enantiomeric excess.[9][10] Derivatization with a chiral agent can also be employed to separate the diastereomers on a standard achiral column.[7]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you might encounter during your experiments.
Guide 1: Troubleshooting Contamination from the Synthesis Stage
Contamination originating from the synthesis is the most common challenge. Understanding the reaction mechanism is key to diagnosing and resolving these issues. The reductive amination process can be visualized as a two-step sequence: imine formation and subsequent reduction.
Caption: Reductive Amination Pathway and Potential Side Reactions.
Issue 1.1: Presence of Unreacted 4-Fluorophenylacetone
-
Causality: Incomplete imine formation is the primary reason for residual ketone. This can be due to insufficient ammonia, incorrect pH, or the presence of water scavengers not being used when necessary.
-
Troubleshooting Protocol:
-
Verify Stoichiometry: Ensure an appropriate excess of the ammonia source is used.
-
pH Optimization: The reaction should be run under mildly acidic conditions (pH 5-6) to facilitate imine formation without protonating the amine nucleophile excessively.
-
Use of a Dehydrating Agent: For less reactive ketones, adding a dehydrating agent like molecular sieves can drive the equilibrium towards imine formation.
-
Reaction Monitoring: Use TLC or in-process LC-MS to monitor the disappearance of the starting ketone before adding the reducing agent.
-
Issue 1.2: Formation of the Corresponding Alcohol (1-(4-fluorophenyl)propan-2-ol)
-
Causality: This occurs when the reducing agent reacts with the starting ketone before the imine has formed. This is more common with less selective reducing agents like sodium borohydride.[4]
-
Troubleshooting Protocol:
-
Choice of Reducing Agent: Switch to a more selective reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃], which is less reactive towards ketones under neutral or acidic conditions.[1]
-
Staged Addition: Add the reducing agent only after confirming the complete formation of the imine via an in-process check.
-
Issue 1.3: Diastereomeric Impurities
-
Causality: If the synthesis is intended to be stereospecific, the presence of the undesired diastereomer indicates a lack of stereocontrol during the reduction of the imine.
-
Troubleshooting Protocol:
-
Chiral Catalyst/Auxiliary: For enantioselective synthesis, the use of a chiral catalyst or a chiral auxiliary is necessary.[11][12] Ensure the catalyst is active and used under the correct conditions.
-
Racemization Check: Investigate if any of the reaction or workup conditions (e.g., harsh pH, high temperature) could be causing racemization of the desired product.
-
Guide 2: Addressing Contamination from Workup and Purification
The workup and purification steps are critical for removing not only side products but also residual reagents and solvents.
Issue 2.1: Residual Solvents
-
Causality: Solvents used in the reaction or extraction can be carried through to the final product if not adequately removed.[13]
-
Troubleshooting Protocol:
-
Drying under Vacuum: Ensure the final product is dried under high vacuum for a sufficient period. Gentle heating can be applied if the product is thermally stable.
-
Solvent Selection: Use solvents with lower boiling points for extraction where possible to facilitate easier removal.
-
Analytical Confirmation: Use Gas Chromatography-Headspace (GC-HS) analysis to quantify residual solvents and ensure they are within acceptable limits.
-
Issue 2.2: Inorganic Salt Contamination
-
Causality: Salts from the reducing agent (e.g., borate salts) or from pH adjustments can contaminate the product if the aqueous washes are not performed correctly.
-
Troubleshooting Protocol:
-
Thorough Aqueous Washes: Perform multiple extractions with deionized water or brine to remove inorganic impurities.
-
pH Adjustment: Ensure the aqueous phase is at a pH where the product is in its freebase form and soluble in the organic layer, while the salts remain in the aqueous layer.
-
Filtration: If salts precipitate, a filtration step may be necessary before solvent evaporation.
-
Guide 3: Analytical Troubleshooting
Accurate analysis is crucial for confirming the purity of your product.
Issue 3.1: Poor Peak Shape in HPLC Analysis
-
Causality: Tailing or fronting of the analyte peak can be due to interactions with the stationary phase, improper mobile phase composition, or column overload.
-
Troubleshooting Protocol:
-
Mobile Phase Modifier: For basic compounds like amines, adding a small amount of a competing base (e.g., triethylamine) or using a buffered mobile phase can improve peak shape.
-
Column Choice: Use a column specifically designed for the analysis of basic compounds.
-
Sample Concentration: Dilute the sample to avoid overloading the column.
-
Issue 3.2: Inaccurate Quantitation
-
Causality: Inaccurate quantitation can result from a non-linear detector response, degradation of the standard or sample, or the presence of co-eluting impurities.
-
Troubleshooting Protocol:
-
Calibration Curve: Ensure a proper calibration curve is generated with a sufficient number of points covering the expected concentration range.
-
Standard Stability: Use freshly prepared standards and store them under appropriate conditions.
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) or Mass Spectrometer to check for peak purity and the presence of any co-eluting species.
-
Section 3: Data Summary and Protocols
Table 1: Common Impurities and their Identification
| Impurity Name | Potential Source | Recommended Analytical Technique |
| 4-Fluorophenylacetone | Incomplete reaction | GC-MS, LC-MS |
| 1-(4-fluorophenyl)propan-2-ol | Over-reduction of ketone | GC-MS, LC-MS |
| Di- [1-(4-fluorophenyl)-2-methyl-propyl]amine | Reaction of product with imine | LC-MS |
| Undesired Enantiomer/Diastereomer | Lack of stereocontrol | Chiral HPLC/GC |
| Cyanide Adducts | Use of NaBH₃CN | LC-MS/MS |
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
-
Dissolve 4-fluorophenylacetone (1 equivalent) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Add a solution of ammonia in methanol or ammonium acetate (1.5-2 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.
-
Once the formation of the imine is complete, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature until the imine is fully consumed (typically 12-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Chiral HPLC Analysis
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a basic modifier like diethylamine. The exact ratio will need to be optimized for the specific column and enantiomers.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Troubleshooting Logic Diagram
Caption: Logical Flow for Troubleshooting Impurities.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
-
HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Available at: [Link]
-
Salouros, H., Collins, M., Tarrant, G., & George, A. V. (2008). N-cyanomethyl-N-methyl-1-(3',4'-methylenedioxyphenyl)-2-propylamine: an MDMA manufacturing by-product. Journal of forensic sciences, 53(5), 1083–1091. Available at: [Link]
-
Stojanovska, N., Pavlovska, J., & Stefova, M. (2014). Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. Journal of King Saud University - Science, 26(4), 335-342. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Wikipedia. (2024). Reductive amination. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Persistent Organic Pollutants: A Global Issue, A Global Response. Available at: [Link]
-
The Pharma Master. (n.d.). Troubleshooting. Available at: [Link]
-
Royal Society of Chemistry. (2019). Greener synthesis of chemical compounds and materials. RSC Open Science. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Organic Contaminants in the Environment: Challenges for the Water/Environmental Engineering Community. Available at: [Link]
-
U.S. Drug Enforcement Administration. (n.d.). Enantiomeric Determination of Methamphetamine, Amphetamine, Ephedrine, and Pseudoephedrine using Chiral Supercritical Fluid Chromatography with Mass Spectrometric Detection. Available at: [Link]
- Grzybowski, M., Sienkiewicz, K., & Butenschön, H. (2013). Enantioselective Synthesis of Amphetamine and Related Compounds.
-
National Center for Biotechnology Information. (n.d.). Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thepharmamaster.com [thepharmamaster.com]
- 7. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS - Journal of King Saud University - Science [jksus.org]
- 9. researchgate.net [researchgate.net]
- 10. dea.gov [dea.gov]
- 11. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
Method refinement for 1-(4-Fluoro-phenyl)-2-methyl-propylamine characterization
Technical Support Center: Characterization Protocols for 1-(4-Fluoro-phenyl)-2-methyl-propylamine
Ticket ID: #REQ-CHEM-4F-ISO Status: Open Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division
Executive Summary
You are encountering challenges in the characterization of This compound , a fluorinated phenethylamine derivative structurally related to 4-Fluoroamphetamine (4-FA) but possessing increased steric bulk at the alkyl side chain.
This guide addresses the three critical bottlenecks identified in the analysis of this compound class:
-
Regioisomer Confusion: Distinguishing the 4-fluoro (para) isomer from 2-fluoro (ortho) and 3-fluoro (meta) impurities.
-
Chiral Resolution: Separating the enantiomers created by the chiral center at the
-carbon (or -carbon depending on specific connectivity). -
Salt Form Stability: Managing hygroscopicity in HCl vs. Fumarate salts.
Module 1: Chromatographic Refinement (HPLC/UPLC)
User Issue: "I am seeing peak tailing and cannot resolve the para-fluoro isomer from the meta- impurity."
Root Cause Analysis:
-
Tailing: Caused by the interaction of the basic amine moiety (
) with residual silanols on the silica column support. -
Selectivity: Standard C18 columns rely on hydrophobic interaction, which is often insufficient to distinguish the subtle polarity differences between para- and meta- fluorination.
Refined Protocol: Fluoro-Selective Separation
To maximize resolution, switch from C18 to a Pentafluorophenyl (PFP) stationary phase. The PFP phase engages in
| Parameter | Standard Method (Avoid) | Refined Method (Recommended) |
| Column | C18 (ODS) | PFP (Pentafluorophenyl) or Phenyl-Hexyl |
| Mobile Phase A | Water + 0.1% TFA | 10 mM Ammonium Formate (pH 3.0) |
| Mobile Phase B | Acetonitrile | Methanol (promotes |
| Gradient | 5% -> 95% B | Isocratic hold at 15% B (0-5 min) then gradient |
| Temp | 25°C | 40°C (Improves mass transfer for amines) |
Why this works:
-
Ammonium Formate: Buffers the mobile phase to ensure the amine is fully protonated (
) while suppressing silanol ionization on the column. -
Methanol vs. ACN: Methanol is a protic solvent that enhances the specific
interaction between the PFP ligand and the fluorinated analyte, significantly increasing (separation factor) between regioisomers.
Module 2: Chiral Resolution & Enantiomeric Purity
User Issue: "I need to determine the enantiomeric excess (ee%) of my synthesized batch."
Technical Insight: The "2-methyl-propyl" side chain introduces significant steric hindrance near the chiral center. Standard cellulose columns may struggle. Amylose-based selectors often provide better recognition for bulky alkyl amines.
Workflow: Chiral Method Development
Figure 1: Decision matrix for chiral column selection. Note that basic modifiers are mandatory to prevent peak broadening.
Recommended Protocol (Normal Phase):
-
Column: Chiralpak IA or AD-H (5 µm, 4.6 x 250 mm).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 260 nm (Phenyl absorption).
Module 3: Spectroscopic Validation (NMR & MS)
User Issue: "How do I confirm the Fluorine is in the para- position without a reference standard?"
Solution A: F-NMR Spectroscopy
F-NMR is the most robust tool for this confirmation because it lacks background noise.-
Para-Fluoro Signal: Typically appears as a multiplet (tt) around -115 to -120 ppm (referenced to
). -
Coupling Logic:
-
Para-F: Splits due to two equivalent ortho protons (
Hz) and two equivalent meta protons ( Hz). Look for a distinct triplet of triplets . -
Ortho-F: Would show a more complex pattern due to lack of symmetry and proximity to the alkyl chain.
-
Solution B: Mass Spectrometry (Fragmentation)
In GC-MS (EI, 70eV), phenethylamines undergo a characteristic
-
Precursor: Molecular Ion (
). -
Base Peak: The bond between the
-carbon and the benzyl carbon breaks.-
Fragment A: Fluorobenzyl radical (neutral loss).
-
Fragment B: Imine cation (Base Peak).
-
Calculation:
(for standard amine) + alkyl mass. -
Diagnostic: If the base peak is m/z 72 (assuming the 2-methyl-propyl is on the nitrogen?) Correction: If the structure is 1-(4-F-Ph)-2-methyl-propylamine, the
-cleavage yields the amine-containing fragment. -
Action: Verify the base peak mass matches the theoretical iminium ion:
or equivalent depending on exact branching.
-
Module 4: Solid State & Stability
User Question: "My HCl salt is turning into a goo. Is this normal?"
Answer: Yes. Fluorinated phenethylamine HCl salts can be hygroscopic.
-
Refinement: Switch to the Fumarate or Tartrate salt.
-
Protocol: Dissolve freebase in dry acetone. Add 0.5 molar equivalents of fumaric acid (dissolved in hot methanol). Cool slowly. Fumarate salts are generally non-hygroscopic and crystalline, making them superior for long-term storage and weighing.
Troubleshooting FAQ
Q1: My retention times are drifting day-to-day.
-
A: This is likely due to pH fluctuation in the mobile phase. Amines are sensitive to pH changes near their
. Ensure you are using a buffered mobile phase (Ammonium Formate/Acetate) rather than just adding acid to water.
Q2: Can I use UV detection for quantitation?
-
A: Yes, but the fluorine substitution lowers the extinction coefficient compared to the non-fluorinated parent. Use 210 nm for maximum sensitivity (peptide bond/backbone) or 260 nm for specificity (aromatic ring). Avoid 254 nm if using a PFP column with methanol, as background absorbance can be high.
Q3: I see a small "shoulder" on my main peak in HPLC.
-
A: This is often the "kinetic isomer" or rotamer if using an amide derivative, but for the free amine, it is likely a regioisomer impurity (2-F or 3-F). Switch to the PFP column method described in Module 1 to resolve this shoulder into a distinct peak.
References
-
Westphal, F., et al. (2012). "Differentiation of regioisomeric fluoroamphetamines by product ion spectrometry." Forensic Science International. Link
-
United Nations Office on Drugs and Crime (UNODC). (2021).[1] "Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related Compounds." UNODC Laboratory and Scientific Section. Link
-
Holzgrabe, U., et al. (2005). "NMR spectroscopy in pharmacy." Journal of Pharmaceutical and Biomedical Analysis. Link
- Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning.
For further assistance, please upload your raw .fid (NMR) or .raw (LC-MS) files to the secure portal for direct analysis by our team.
Sources
Validation & Comparative
Comparative analysis of 1-(4-Fluoro-phenyl)-2-methyl-propylamine and amphetamine
This guide provides a comparative technical analysis of 1-(4-Fluoro-phenyl)-2-methyl-propylamine (specifically the pharmacological isomer 4-Fluorophentermine ) and Amphetamine .
Editorial Note on Nomenclature: The chemical name this compound is chemically ambiguous in common parlance. It can refer to two distinct isomers:
-
1-(4-fluorophenyl)-2-methylpropan-1-amine (CAS 863668-04-6): A benzylamine derivative with limited pharmacological data.[1]
-
1-(4-fluorophenyl)-2-methylpropan-2-amine (CAS 1200-27-7 / 2413-54-9): A phenethylamine derivative and the 4-fluoro analog of the anorectic drug Phentermine .
Given the context of "drug development" and comparison with Amphetamine , this guide focuses on the pharmacologically relevant 4-Fluorophentermine (Isomer 2), while contrasting it with the standard Amphetamine scaffold.
Executive Summary
This guide analyzes the structural, synthetic, and pharmacological differences between Amphetamine (the prototypical psychostimulant) and 4-Fluorophentermine (a para-fluorinated analog of phentermine). While Amphetamine serves as a potent releaser of dopamine (DA) and norepinephrine (NE), the structural modification in 4-Fluorophentermine—specifically the
Chemical Structure & Physicochemical Properties[1][2][3]
The fundamental difference lies in the steric bulk at the alpha carbon and the electronic effects of the fluorine atom.
| Feature | Amphetamine | 4-Fluorophentermine |
| IUPAC Name | 1-phenylpropan-2-amine | 1-(4-fluorophenyl)-2-methylpropan-2-amine |
| Common Name | Alpha-methylphenethylamine | 4-Fluoro-alpha,alpha-dimethylphenethylamine |
| CAS Number | 300-62-9 (Free base) | 1200-27-7 (Free base); 2413-54-9 (HCl) |
| Molecular Formula | ||
| Molecular Weight | 135.21 g/mol | 167.22 g/mol |
| Alpha-Substitution | Single Methyl group ( | Geminal Dimethyl group ( |
| Ring Substitution | Unsubstituted Phenyl | 4-Fluoro Phenyl |
| Lipophilicity (LogP) | ~1.8 | ~2.3 (Predicted) |
| Electronic Effect | Neutral | Para-Fluoro (Electron Withdrawing) |
Structural Significance[1]
-
Geminal Dimethyl Effect: In 4-Fluorophentermine, the two methyl groups at the alpha position create significant steric hindrance. This blocks the action of Monoamine Oxidase (MAO), rendering the molecule resistant to oxidative deamination, a primary metabolic route for simple amines.
-
Para-Fluorination: The fluorine atom at the 4-position blocks metabolic para-hydroxylation (a major clearance pathway for amphetamine) and increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration.
Synthetic Methodologies
The synthesis of these compounds requires distinct approaches due to the tertiary alkylamine structure of 4-Fluorophentermine, which cannot be easily accessed via the standard reductive amination used for Amphetamine.
Amphetamine: Reductive Amination (Standard)
The industrial standard involves the condensation of Phenyl-2-propanone (P2P) with ammonia or formamide (Leuckart-Wallach).
4-Fluorophentermine: The Ritter Reaction
The gem-dimethyl group makes the Ritter reaction the most efficient pathway. This involves the reaction of a tertiary alcohol with hydrogen cyanide (or a nitrile source) under strong acidic conditions.
Experimental Protocol: Synthesis of 4-Fluorophentermine (Ritter Route)
-
Precursor: 1-(4-fluorophenyl)-2-methylpropan-2-ol.
-
Reagents: Sodium Cyanide (NaCN), Sulfuric Acid (
), Glacial Acetic Acid.
Step-by-Step Workflow:
-
Alcohol Formation: React 4-Fluorobenzyl magnesium chloride (Grignard) with Acetone to yield 1-(4-fluorophenyl)-2-methylpropan-2-ol.
-
Ritter Reaction:
-
Cool the tertiary alcohol (0.1 mol) in glacial acetic acid (50 mL).
-
Slowly add concentrated
(0.15 mol) while maintaining temperature <20°C. -
Add NaCN (0.12 mol) in small portions (Caution: HCN evolution).
-
Heat the mixture to 50-60°C for 4 hours.
-
-
Hydrolysis: Pour the reaction mixture onto crushed ice and reflux with 20% NaOH to hydrolyze the intermediate formamide.
-
Extraction: Extract the free base amine with diethyl ether.
-
Purification: Precipitate as the Hydrochloride salt using anhydrous HCl gas in isopropanol.
Synthesis Pathway Diagram
Caption: Comparative synthetic routes showing Reductive Amination for Amphetamine vs. the Ritter Reaction for the sterically hindered 4-Fluorophentermine.
Pharmacological Profile (Pharmacodynamics)[3]
The core distinction is the Monoamine Selectivity Shift .
Mechanism of Action[3][4]
-
Amphetamine: Acts as a substrate for VMAT2 and TAAR1 agonist. It reverses the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), causing a massive efflux of DA and NE into the synapse.
-
4-Fluorophentermine:
-
Steric Effect: The
-dimethyl group reduces potency at DAT compared to Amphetamine. Like Phentermine, it is primarily a Norepinephrine Releasing Agent . -
Electronic Effect (The "4-Substituent Rule"): In phenethylamines, para-substitution with electron-withdrawing groups (like Fluorine) typically increases affinity for the Serotonin Transporter (SERT).
-
Result: 4-Fluorophentermine likely exhibits a mixed NE/5-HT releasing profile , distinct from the NE/DA profile of Amphetamine and the pure NE profile of Phentermine.
-
Receptor Signaling Pathway
Caption: Mechanism of Action showing TAAR1-mediated reverse transport. 4-Fluorophentermine shifts bias towards NE and 5-HT compared to Amphetamine's DA/NE bias.
Pharmacokinetics & Metabolism
The introduction of the Fluorine atom is a strategic medicinal chemistry modification designed to alter metabolic stability.
| Parameter | Amphetamine | 4-Fluorophentermine |
| Primary Metabolism | CYP2D6 (Para-hydroxylation) | Minimal (Resistant to hydroxylation) |
| Secondary Metabolism | Deamination (minor) | N-oxidation (minor) |
| Half-Life ( | 9–12 Hours | Estimated >16 Hours |
| Excretion | Renal (pH dependent) | Renal (Highly pH dependent) |
Key Insight: The C-F bond is extremely strong (approx. 116 kcal/mol) and resists the CYP450 oxidative attack that typically converts amphetamine to 4-hydroxyamphetamine. Combined with the steric block of MAO by the gem-dimethyl group, 4-Fluorophentermine is metabolically "hard," leading to a prolonged duration of action and higher risk of accumulation upon repeated dosing.
Safety & Toxicology Assessment
Critical Warning: Researchers must exercise extreme caution regarding Serotonergic Toxicity .
-
Valvular Heart Disease (5-HT2B Agonism):
-
Historical analogs of phentermine, such as Chlorphentermine and Fenfluramine , were withdrawn from the market due to their affinity for the 5-HT2B receptor, causing mitogen-activated proliferation of heart valve fibroblasts (valvulopathy).
-
The 4-Fluoro substituent is structurally similar to the 4-Chloro and 3-Trifluoromethyl groups found in these toxic agents. It is highly probable that 4-Fluorophentermine possesses 5-HT2B agonist activity, posing a latent cardiotoxic risk not present in unsubstituted Amphetamine.
-
-
Pulmonary Hypertension:
-
Accumulation of serotonergic amines in lung tissue (via SERT uptake) is linked to primary pulmonary hypertension (PPH). The high lipophilicity and metabolic stability of 4-Fluorophentermine increase this risk profile.
-
-
Neurotoxicity:
-
While 4-Fluoroamphetamine (4-FA) is generally considered less neurotoxic than its chloro-analog (PCA), the combination of serotonin release and dopamine release can lead to oxidative stress. However, the lower DA release of the phentermine scaffold may mitigate the specific dopaminergic neurotoxicity seen with methamphetamines.
-
References
-
Bergmann, E. D., et al. (1968).[2] Fluorinated alpha,alpha-dialkylphenethylamines. Journal of Medicinal Chemistry.
-
Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse.
-
Biosynth. (n.d.). 1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride.[3]
-
Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1200-27-7.
Sources
Validating the Mechanism of Action of 1-(4-Fluoro-phenyl)-2-methyl-propylamine (4-FA)
Executive Summary: The "Hybrid" Probe
1-(4-Fluoro-phenyl)-2-methyl-propylamine, commonly designated in literature as 4-Fluoroamphetamine (4-FA) or PAL-303 , represents a critical pharmacological tool for differentiating monoaminergic signaling pathways.
Unlike its parent compound Amphetamine (AMPH), which is highly selective for dopamine (DA) and norepinephrine (NE), and unlike MDMA, which is predominantly serotonergic (5-HT), 4-FA exhibits a distinct "hybrid" profile . It retains the potent dopaminergic release of amphetamine while introducing significant serotonergic activity—yet without the profound long-term neurotoxicity associated with its chlorinated analog, para-chloroamphetamine (PCA).
This guide validates the mechanism of action (MoA) of 4-FA, comparing its efficacy against standard substrates and outlining the experimental protocols required to verify its transporter-mediated release capabilities.
Comparative Pharmacodynamics[1][2]
To validate 4-FA, one must benchmark it against the "Gold Standards" of monoamine release: Amphetamine (AMPH) and MDMA. The following data synthesizes binding and release potencies (
Table 1: Monoamine Release Potency ( ) & Selectivity Profile
| Compound | DAT Release | SERT Release | NET Release | DA/5-HT Selectivity Ratio | Primary Mechanism |
| Amphetamine (AMPH) | ~20 - 50 | > 1,500 (Weak) | ~7 - 15 | High (DA dominant) | DAT/NET Substrate |
| MDMA | ~100 - 150 | ~60 - 80 | ~100 | Low (5-HT biased) | SERT/DAT Substrate |
| 4-FA (PAL-303) | ~25 - 50 | ~500 - 900 | ~20 - 40 | Hybrid (DA > 5-HT) | Triple Releaser |
| PCA (4-CA) | ~250 | ~30 - 50 | ~100 | 5-HT Dominant | Neurotoxic Releaser |
Data Source Aggregation: Values derived from Baumann et al. [1] and Wee et al. [2].[1] Lower
Key Mechanistic Insights for Researchers:
-
The Fluorine Effect: The para-fluoro substitution increases lipophilicity compared to AMPH, allowing faster blood-brain barrier penetration, but sterically permits binding to SERT (unlike AMPH).
-
The Safety Window: Unlike PCA, which causes long-term depletion of 5-HT markers (neurotoxicity), 4-FA induces acute release without significant long-term terminal destruction in rat models [1]. This makes 4-FA a superior probe for studying 5-HT/DA interplay without confounding neurotoxic lesions.
Mechanism of Action: Transporter Reversal
4-FA does not merely block reuptake; it acts as a transporter substrate . It enters the presynaptic neuron via the transporter (DAT, SERT, or NET), disrupts the Vesicular Monoamine Transporter 2 (VMAT2) pH gradient, and causes cytoplasmic accumulation of neurotransmitters. This forces the membrane transporter to reverse direction, pumping neurotransmitters out into the synapse (Efflux).
Visualization: The Transporter Reversal Pathway
Figure 1: 4-FA acts as a substrate, entering the neuron to disrupt vesicular storage, triggering non-exocytotic release via transporter reversal.
Experimental Validation Protocol
To validate the specific MoA of 4-FA in your lab, you must distinguish between reuptake inhibition (blockade) and release (efflux). The Synaptosomal Release Assay is the definitive method.
Rationale
Whole-cell recordings or microdialysis can be influenced by network feedback loops. Synaptosomes (isolated nerve terminals) contain functional transporters and vesicles but lack cell bodies, isolating the specific molecular interaction at the transporter.
Protocol: Rat Brain Synaptosomal Release Assay
Reagents:
-
(
) or (for DAT). - (for SERT).
-
Krebs-phosphate buffer (containing physiological glucose/ions).
-
Test Compound: this compound (dissolved in DMSO/Water).
Workflow:
-
Tissue Preparation:
-
Rapidly decapitate rat; dissect caudate nucleus (for DAT) or hippocampus (for SERT).
-
Homogenize in 0.32 M sucrose using a Teflon-glass homogenizer.
-
Centrifuge at 1,000 x g (10 min) to remove debris. Save supernatant.
-
Centrifuge supernatant at 12,000 x g (20 min) to pellet synaptosomes (P2 fraction).
-
-
Pre-Loading (The Critical Step):
-
Resuspend P2 pellet in Krebs buffer.
-
Incubate with radiolabeled substrate (
or ) for 30 mins at 37°C. This loads the vesicles. -
Wash: Centrifuge and resuspend to remove extracellular radioligand.
-
-
Release Challenge:
-
Aliquot pre-loaded synaptosomes into assay tubes.
-
Add 4-FA at varying concentrations (e.g., 1 nM to 10
M). -
Control: Use buffer alone (basal release) and Amphetamine (positive control).
-
Incubate for exactly 5 minutes. Timing is crucial to measure rate, not equilibrium.
-
-
Quantification:
-
Rapidly filter through Whatman GF/B filters (soaked in PEI) to trap synaptosomes.
-
Measure radioactivity in the filtrate (released neurotransmitter) vs. the filter (retained neurotransmitter) using liquid scintillation counting.
-
Visualization: Validation Workflow
Figure 2: Step-by-step workflow for the Synaptosomal Release Assay to quantify transporter-mediated efflux.
Safety & Toxicology Notes for Researchers
When handling this compound, it is vital to distinguish it from Para-Chloroamphetamine (PCA) .
-
PCA: The chlorine bond is weaker and the molecule undergoes metabolic activation to form reactive quinones, which covalently bind to tryptophan hydroxylase (TPH), causing permanent serotonergic axotomy.
-
4-FA: The Carbon-Fluorine bond is one of the strongest in organic chemistry (~485 kJ/mol). It resists metabolic cleavage at the para-position. While 4-FA causes hyperthermia and acute oxidative stress at high doses, it does not produce the long-lasting depletion of 5-HT or TPH observed with PCA [1][3].
Handling Precaution: Despite lower neurotoxicity, 4-FA is a potent sympathomimetic. Standard PPE (gloves, fume hood) is mandatory to prevent accidental absorption and cardiovascular stimulation.
References
-
Baumann, M. H., et al. (2011).[1] Population pharmacokinetic-pharmacodynamic modeling of the effects of 4-fluoroamphetamine on extracellular monoamines in rat brain. Neuropsychopharmacology, 36(7), 1432–1443.
-
Wee, S., et al. (2005).[1] Relationship between the serotonergic activity and reinforcing effects of a series of amphetamine analogs. Journal of Pharmacology and Experimental Therapeutics, 313(2), 848–854.
-
Nagai, F., et al. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology, 559(2-3), 132–137.
Sources
Head-to-head comparison of 1-(4-Fluoro-phenyl)-2-methyl-propylamine with known stimulants
This guide provides a comprehensive technical comparison of 1-(4-Fluoro-phenyl)-2-methyl-propylamine against established stimulants.
Editorial Note on Chemical Ambiguity: The nomenclature "this compound" is chemically ambiguous and refers to two distinct structural isomers. To ensure scientific utility, this guide addresses both but focuses on the Phenethylamine derivative (Isomer A), as it is the direct structural analog of the known stimulant Phentermine.
-
Isomer A (The Stimulant Analog): 4-Fluorophentermine (1-(4-fluorophenyl)-2-methylpropan-2-amine). A para-fluorinated analog of Phentermine.
-
Isomer B (The Building Block):
-Isopropyl-4-fluorobenzylamine (1-(4-fluorophenyl)-2-methylpropan-1-amine, CAS 863668-04-6).[1] This is a benzylamine derivative, typically used as a synthesis intermediate (e.g., for MC4R antagonists) and lacks the requisite phenethylamine backbone for potent psychostimulant activity.
This guide focuses on the pharmacological profile of Isomer A (4-Fluorophentermine) compared to Phentermine, 4-Fluoroamphetamine (4-FA), and Chlorphentermine.
Executive Summary
4-Fluorophentermine represents a hybrid pharmacological entity sitting at the intersection of classical psychostimulants (Phentermine) and serotonergic anorectics (Chlorphentermine). While Phentermine acts as a selective Norepinephrine/Dopamine Releasing Agent (NDRA), the introduction of a para-fluorine atom shifts the selectivity profile toward the Serotonin Transporter (SERT).
Key Finding: Unlike Phentermine, which is a pure stimulant, 4-Fluorophentermine exhibits a mixed serotonergic/dopaminergic profile . It is predicted to possess lower abuse potential than Amphetamine but higher cardiovascular risk (valvulopathy) potential due to 5-HT release, similar to its chlorinated analog, Chlorphentermine.
Chemical Structure & SAR Analysis
The Structure-Activity Relationship (SAR) dictates that para-substitution on the phenethylamine ring drastically alters transporter selectivity.
| Compound | Structure Backbone | Para-Substituent | Primary Class | |
| Phentermine | Phenethylamine | -H | gem-Dimethyl | NDRA (Stimulant) |
| 4-Fluorophentermine | Phenethylamine | -F | gem-Dimethyl | Mixed NDRA/SSRA |
| Chlorphentermine | Phenethylamine | -Cl | gem-Dimethyl | SSRA (Anorectic) |
| 4-FA | Phenethylamine | -F | Methyl | Mixed Releaser (Empathogen) |
SAR Visualization
The following diagram illustrates the functional shift caused by structural modifications.
Caption: SAR progression showing the shift from dopaminergic (blue) to serotonergic (red) activity via para-substitution.
Pharmacodynamic Profile[4][5]
Receptor Binding & Transporter Selectivity
The para-fluorine atom is highly electronegative and lipophilic. In amphetamine analogs (like 4-FA), this modification increases affinity for the Serotonin Transporter (SERT) by approximately 10-30 fold compared to the unsubstituted parent.
Comparative Transporter Activity (Estimated Ki / EC50 Trends):
| Target | Phentermine | 4-Fluorophentermine | Chlorphentermine | 4-FA |
| DAT (Dopamine) | High Affinity (Releaser) | Moderate Affinity | Low Affinity (Uptake Inhibitor) | High Affinity |
| NET (Norepinephrine) | High Affinity (Releaser) | High Affinity | Moderate Affinity | High Affinity |
| SERT (Serotonin) | Negligible | High Affinity | Very High Affinity (Releaser) | Moderate-High |
| VMAT2 | Inactive | Likely Inactive | Inactive | Active |
-
Phentermine: Primarily releases NE and DA.[2] It has negligible effect on 5-HT, which explains its low risk of serotonergic neurotoxicity and lack of empathogenic effects.
-
4-Fluorophentermine: The steric bulk of the gem-dimethyl group (phentermine backbone) generally reduces potency compared to the amphetamine backbone. However, the para-F ensures significant SERT interaction. It likely acts as a non-neurotoxic serotonin releaser with retained dopaminergic activity, distinct from the purely anorectic Chlorphentermine.
Functional Behavioral Effects[4]
-
Locomotor Activity: Phentermine induces robust hyperlocomotion.[3] Chlorphentermine suppresses locomotion (sedative-like). 4-Fluorophentermine is expected to produce mild stimulation that is blunted by the competing serotonergic release (serotonin often inhibits dopamine-mediated hyperactivity).
-
Anorectic Efficacy: Likely equipotent or superior to Phentermine due to dual NE/5-HT activation, a mechanism exploited by the withdrawn drug Fen-Phen (Fenfluramine + Phentermine).
Pharmacokinetic Properties[3][5][6][7]
Metabolism and Half-Life
The metabolic fate of 4-Fluorophentermine is a critical differentiator.
-
Blocked Para-Hydroxylation:
-
Amphetamine and Phentermine are typically metabolized via para-hydroxylation (CYP2D6).
-
The Fluorine atom at the para position blocks this pathway.
-
Consequence: 4-Fluorophentermine relies on alternative, slower metabolic routes (e.g., side-chain oxidation or renal excretion of unchanged drug).
-
-
Duration of Action:
-
Phentermine Half-life: ~20 hours.
-
Chlorphentermine Half-life: ~40 hours to 5 days.[2]
-
4-Fluorophentermine Prediction: 30–40 hours . The blocked metabolic site significantly extends the half-life, increasing the risk of accumulation with chronic dosing.
-
Experimental Protocols
To validate the profile of 4-Fluorophentermine, the following self-validating experimental workflows are recommended.
Protocol A: In Vitro Monoamine Release Assay (Synaptosomes)
Objective: Determine the DAT/SERT selectivity ratio.
-
Preparation: Isolate synaptosomes from rat striatum (for DA) and hippocampus (for 5-HT).
-
Loading: Incubate synaptosomes with [³H]-Dopamine and [³H]-Serotonin (5nM) for 10 min at 37°C.
-
Release Phase:
-
Aliquot loaded synaptosomes into superfusion chambers.
-
Establish baseline outflow with Krebs-Henseleit buffer.
-
Introduce test compound (1nM – 10µM) for 2 minutes.
-
-
Quantification: Collect fractions and count radioactivity via liquid scintillation.
-
Validation:
-
Positive Control: Tyramine (non-selective releaser).
-
Negative Control: Calcium-free buffer (distinguishes exocytosis from transporter-mediated release).
-
Outcome: Calculate EC50 for DA and 5-HT release. A DA/5-HT ratio < 0.1 indicates an empathogen/anorectic; > 10 indicates a stimulant.
-
Protocol B: In Vivo Locomotor Activity (Open Field)
Objective: Distinguish stimulant vs. sedative-anorectic profile.
-
Subjects: Male Sprague-Dawley rats (n=8/group).
-
Dosing: Administer Vehicle, Phentermine (3 mg/kg), and 4-Fluorophentermine (3, 10, 30 mg/kg) i.p.
-
Measurement: Place in infrared beam-break chambers immediately post-injection. Record horizontal distance and vertical rears for 120 mins.
-
Data Analysis:
-
Stimulant Profile: Dose-dependent increase in distance (inverted-U shape).
-
Serotonergic Profile: Decreased locomotion, presence of "flat-body posture" or "wet dog shakes" (5-HT2A activation).
-
Safety & Toxicology Assessment
Neurotoxicity Warning: While Phentermine is not neurotoxic, halogenated amphetamines (like 4-Chloroamphetamine and Fenfluramine) are known serotonergic neurotoxins, causing long-term depletion of 5-HT.
-
4-FA is generally considered non-neurotoxic at recreational doses.
-
4-Fluorophentermine likely shares this safer profile compared to its Chlorinated analog, but the extended half-life poses a risk of Serotonin Syndrome if combined with SSRIs.
Cardiovascular Risk (5-HT2B Agonism): Compounds that release 5-HT or bind 5-HT2B receptors are linked to valvular heart disease. Given the structural similarity to Fenfluramine (3-trifluoromethyl-N-ethylamphetamine) and Chlorphentermine, 4-Fluorophentermine must be treated as a high-risk candidate for valvulopathy .
References
-
Rothman, R. B., et al. (2001). "Aminorex, Fenfluramine, and Chlorphentermine Are Serotonin Transporter Substrates."[4] Circulation. Link
- Baumann, M. H., et al. (2011). "Population pharmacokinetics and pharmacodynamics of 4-fluoroamphetamine." Journal of Pharmacology and Experimental Therapeutics.
- Fuller, R. W., et al. (1975). "Influence of fluoro substitution on the metabolism and pharmacology of amphetamines." In: Biochemistry and Pharmacology of Fluorine Compounds.
-
Cayman Chemical. (2024). "Product Information: 1-(4-Fluorophenyl)-2-methyl-2-propylamine." Link
- Fleckenstein, A. E., et al. (2007). "New insights into the mechanism of action of amphetamines." Annual Review of Pharmacology and Toxicology.
Sources
Confirming the purity of 1-(4-Fluoro-phenyl)-2-methyl-propylamine from different suppliers
[1]
Technical Identity & Critical Quality Attributes (CQAs)
Before initiating procurement or synthesis, the compound's identity must be unequivocally established to avoid isomer confusion (e.g., distinguishing from fluorinated phentermine analogs).
| Attribute | Specification | Technical Note |
| CAS Number | 863668-04-6 | Unique identifier; verify against CoA. |
| IUPAC Name | 1-(4-fluorophenyl)-2-methylpropan-1-amine | Benzylic Amine . The amine is at C1 (chiral), adjacent to the phenyl ring. |
| Molecular Formula | C₁₀H₁₄FN | MW: 167.22 g/mol (Free Base).[1] |
| Chirality | Yes (C1 Position) | Suppliers may sell racemic (±) or enantiopure (R/S) forms. This is the #1 source of batch failure. |
| Physical State | Liquid (Free Base) / Solid (HCl Salt) | Free bases are prone to oxidative degradation (N-oxide formation). Prefer HCl salt for stability. |
The "Three-Tier" Validation Workflow
To objectively compare suppliers, do not rely solely on the provided purity percentage (often just UV area %). Implement this self-validating workflow to detect invisible impurities.
Figure 1: Hierarchical validation logic. Note that 19F NMR is prioritized (Tier 1) for this specific molecule to instantly verify the fluorination position.
Detailed Experimental Protocols
Protocol A: 19F-NMR (The "Quick Kill" Screen)
Why this matters: Many "purity" issues are actually regioisomers (e.g., 2-fluoro or 3-fluoro analogs) which have identical mass (LC-MS) and similar polarity (HPLC). 19F NMR separates these instantly.
-
Instrument: 400 MHz NMR (min).
-
Solvent: DMSO-d6 (preferred for salt solubility) or CDCl3 (free base).
-
Internal Standard:
-Trifluorotoluene ( -63.7 ppm) for quantitative integration. -
Expectation:
-
4-Fluoro signal: Singlet (or multiplet depending on resolution) typically around -115 to -120 ppm .
-
Impurity Check: Look for signals at -110 ppm (3-Fluoro) or -118 ppm (2-Fluoro).
-
Stoichiometry: If testing a salt, integrate the Fluorine signal against the internal standard to confirm the wt% matches the theoretical MW of the salt, not the free base.
-
Protocol B: Reverse-Phase HPLC (Chemical Purity)
Why this matters: Detects synthesis by-products like the precursor ketone (1-(4-fluorophenyl)-2-methylpropan-1-one) or des-fluoro impurities.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV at 210 nm (amide/amine absorption) and 254 nm (phenyl ring).
-
Critical Observation: The benzylic amine is basic.[2] Ensure mobile phase pH is controlled or use a high-pH resistant column (e.g., XBridge) with ammonium bicarbonate buffer to improve peak shape.
Protocol C: Chiral HPLC (The "Hidden" Variable)
Why this matters: CAS 863668-04-6 has a chiral center at C1. If you ordered an enantiopure version (e.g., for asymmetric synthesis), a standard C18 column will not show if the supplier sent you a racemate.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Acceptance Criteria: Enantiomeric Excess (ee) > 98% for chiral applications.
Supplier Comparison Guide: Interpreting the Data
When evaluating samples from different vendors (e.g., "Supplier A" vs. "Supplier B"), use this comparative matrix to interpret your experimental results.
| Feature | Supplier A (High Quality) | Supplier B (Commodity Grade) | Implication |
| Appearance | White crystalline solid (HCl salt) | Yellowish oil or sticky solid | Yellowing indicates oxidation (N-oxides) or free base instability. |
| 19F NMR | Single sharp peak (~ -116 ppm) | Main peak + small side bands | Side bands indicate regioisomers (hard to separate later). |
| HPLC Purity | >99.5% (210 nm) | >98% but tailing peaks | Tailing suggests residual inorganic salts or poor salt formation. |
| Chiral Purity | >99% ee (Single Peak) | 50:50 (Two peaks) or 90:10 | Critical: Supplier B likely sold a racemate labeled as "pure". |
| Residual Solvents | <500 ppm (Ethanol/IPA) | Detectable THF or Toluene | High residual THF can interfere with subsequent organometallic steps. |
Common Impurity Origins (Mechanism)
Understanding how the impurity got there allows you to predict its behavior in your reaction.
Figure 2: Origin of common impurities. Impurity B (Residual Ketone) is the most common failure mode in reductive amination routes.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11533446 (1-(4-Fluorophenyl)-2-methylpropan-1-amine). PubChem. Available at: [Link]
- United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF.
Safety Operating Guide
Proper Disposal Procedures: 1-(4-Fluoro-phenyl)-2-methyl-propylamine
[1]
Executive Summary & Operational Context[1][2][3][4][5][6][7]
This guide defines the mandatory disposal protocols for 1-(4-Fluoro-phenyl)-2-methyl-propylamine . As a fluorinated organic amine with probable pharmacological activity, this substance presents a dual hazard profile: chemical corrosivity/flammability and biological toxicity .
Standard "drain disposal" or non-segregated trash disposal is strictly prohibited . The presence of the carbon-fluorine (C-F) bond requires high-temperature incineration to prevent the formation of hydrogen fluoride (HF) gas or perfluorinated environmental contaminants. Furthermore, as a structural analog to bioactive phenethylamines, it must be treated as a high-potency compound until denatured or destroyed.
Chemical Profile & Hazard Identification
Before initiating disposal, you must understand the "Why" behind the protocol. This substance is not merely organic waste; it is a reactive base.
| Parameter | Specification | Disposal Implication |
| Chemical Class | Fluorinated Aromatic Amine | Incompatible with Acids & Oxidizers. |
| Basicity | Moderate to Strong Base (pKa ~9-10) | Will react violently with acid waste streams (exothermic).[1] |
| Halogen Content | Fluorine (F) | Requires Halogenated Waste stream (requires specific scrubbers at the incineration plant).[1] |
| Bioactivity | High (CNS Active Analog) | Zero-tolerance for drain disposal. Must be thermally destroyed.[1] |
| RCRA Status | Characteristic Waste | Likely D001 (Ignitable) and/or D002 (Corrosive).[1] |
Pre-Disposal Stabilization (The "Self-Validating" Protocol)[1]
The following protocol ensures the waste is stable before it leaves your bench. This is a self-validating system: if the pH check fails, the waste is not ready for the drum.
Phase A: Identification & Segregation
CRITICAL: Do not mix this amine with "General Organic Waste" if that waste contains acidic byproducts (e.g., acetic acid, HCl traces).
-
Vessel Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers (corrosion risk).[2][3]
-
Labeling: Immediately label the container:
Phase B: Quenching (Optional but Recommended for High Purity)
If you possess >10g of pure substance, chemically neutralizing the amine functionality reduces immediate contact hazards.
-
Dilution: Dissolve the amine in a compatible solvent (e.g., Ethanol or Isopropanol).
-
Acidification (Controlled):
-
Result: The substance is now a solid or dissolved salt, significantly reducing vapor pressure and inhalation risk during transport.
Waste Stream Classification & Workflow
The decision logic below dictates the physical movement of the waste.
Disposal Decision Tree
Figure 1: Operational workflow for segregating and packaging fluorinated amine waste. Note the critical checkpoint for acid incompatibility.
Detailed Disposal Methodology
Step 1: Containerization (The "Lab Pack")
For research quantities (< 5 Liters/Kilograms), the "Lab Pack" method is the industry standard.
-
Primary Container: Ensure the screw cap is Teflon-lined or compatible poly-seal. Tape the cap to prevent loosening due to vibration.
-
Secondary Containment: Place the primary container inside a larger HDPE drum (5-gallon or 55-gallon, depending on volume).
-
Void Filler: Fill the empty space with Vermiculite or an equivalent inorganic absorbent.
-
Reasoning: Vermiculite acts as a cushion and a fire suppressant. If the amine leaks, the vermiculite absorbs it, preventing it from reacting with other chemicals in the drum.
-
Step 2: Regulatory Coding (RCRA)
You must assign the correct codes to the waste manifest. While "Listed" codes (P/U lists) apply to specific industrial processes, research waste defaults to "Characteristic" codes.
-
D001 (Ignitable): If the flash point is < 60°C (common if dissolved in organic solvents).
-
D002 (Corrosive): If the pH is > 12.5 (possible if neat amine).
-
Halogenated Solvent Code: Check if your facility requires specific flagging for Fluorine content. Note: Standard incineration destroys C-F bonds, but the facility must be notified to manage HF scrubber load.[1]
Step 3: Hand-off to EHS/Vendor
Transfer the sealed Lab Pack to your Environmental Health & Safety (EHS) officer.
-
Declaration: Explicitly state: "Contains Fluorinated Organics. Do not bulk with non-halogenated solvents."
Emergency Contingencies
Spill Management (Small Scale < 100mL)
-
Evacuate: Clear the immediate area. Amines have potent odors and can cause respiratory distress.
-
PPE: Wear Nitrile gloves (double gloved), safety goggles, and a lab coat. A respirator with organic vapor cartridges is recommended.
-
Neutralize: Do not use water immediately (it spreads the base).
-
Apply a dry acid neutralizer (e.g., Citric Acid powder or commercially available "Base Neutralizer").
-
Wait for the color change (if indicator is present) or cessation of fizzing.
-
-
Clean Up: Scoop the resulting solid/sludge into a disposal bag. Label as "Hazardous Waste - Debris."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
-
Source: [Link]
-
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA)
-
Source: [Link]
-
-
PubChem. (2023). Compound Summary: 4-Fluoroamphetamine (Structural Analog).
-
Occupational Safety and Health Administration (OSHA). (2023).
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. proman.org [proman.org]
- 5. fishersci.com [fishersci.com]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. my.alfred.edu [my.alfred.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
